4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(methoxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOWPVFZAKEINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (specifically SDHI fungicides and carbamate insecticides) and pharmaceutical kinase inhibitors.
Chemical Identity & Core Properties
This molecule represents a "privileged scaffold" in medicinal chemistry—the 1,3,4-substituted pyrazole . Its value lies in the orthogonal reactivity of its three substituents, allowing for precise, modular construction of complex bioactive molecules.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 4-bromo-1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole |
| Molecular Formula | C₉H₁₅BrN₂O |
| Molecular Weight | 247.14 g/mol |
| Physical State | Pale yellow oil or low-melting solid (Class-typical) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| LogP (Calc) | ~2.8 – 3.2 (Lipophilic due to sec-butyl group) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (2 N, 1 O) |
| Chirality | Contains one chiral center at the sec-butyl group (C1').[1][2][3] Typically supplied as a racemate unless specified. |
Synthesis & Manufacturing
The synthesis of this core requires controlling regioselectivity during the pyrazole ring formation to ensure the sec-butyl group attaches at N1 while the methoxymethyl group resides at C3 (rather than C5).
Primary Synthetic Route: The Enaminone Cyclization
The most robust industrial route avoids the ambiguity of hydrazine alkylation by building the ring de novo.
Step 1: Enaminone Formation
Reagents: Methoxyacetone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Mechanism: Condensation of DMF-DMA with the activated methylene of methoxyacetone yields the enaminone intermediate.
Step 2: Regioselective Cyclization
Reagents: sec-Butylhydrazine hydrochloride, Ethanol, Reflux. Mechanism: The hydrazine attacks the more electrophilic enaminone carbon. Steric factors and electronic control favor the formation of the 1,3-isomer over the 1,5-isomer.
Step 3: Electrophilic Bromination
Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DCM, 0°C to RT. Mechanism: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site, allowing for rapid, exclusive bromination.
Visualization: Synthetic Pathway
Figure 1: Regioselective synthesis ensuring the 1,3-substitution pattern before C4 functionalization.
Reactivity Profile & Applications
The molecule acts as a "trifunctional" scaffold. Understanding the reactivity hierarchy is critical for designing downstream experiments.
A. The C4-Bromo "Handle" (Primary Reactivity)
The bromine atom at C4 is the most reactive site. It serves as a universal handle for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).
-
Buchwald-Hartwig Amination: Reacts with amines to install nitrogen-linked substituents.
-
Metallation: Lithium-halogen exchange (using n-BuLi at -78°C) generates the C4-lithio species, which can be trapped with aldehydes, CO₂, or other electrophiles.
B. The C3-Methoxymethyl Group (Stability & Masking)[4]
-
Ether Stability: Under basic coupling conditions (Suzuki/Buchwald), this group is inert, acting as a protected alcohol.
-
Demethylation: Treatment with BBr₃ or TMSI cleaves the methyl ether, revealing the primary alcohol (–CH₂OH). This alcohol can then be oxidized to a carboxylic acid or converted to a leaving group (mesylate/tosylate) for further substitution.
C. The N1-sec-Butyl Group (Steric Modulator)
-
Chirality: The sec-butyl group introduces a chiral center adjacent to the ring. In biological targets (like SDHI enzymes), one enantiomer often binds significantly tighter than the other due to hydrophobic pocket constraints.
-
Lipophilicity: This group significantly boosts the LogP, improving membrane permeability for drug candidates but potentially reducing aqueous solubility.
Visualization: Reactivity Logic
Figure 2: Orthogonal reactivity map highlighting the C4-Br as the primary synthetic entry point.
Experimental Protocol: Suzuki Coupling (Standard)
Objective: To couple the 4-bromo pyrazole with a phenylboronic acid.
-
Preparation: In a reaction vial, combine 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1) (0.1 M concentration relative to pyrazole).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) under an inert atmosphere (N₂ or Ar).
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for Br isotope pattern disappearance).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The sec-butyl group creates steric bulk. If the coupling partner is also sterically hindered (ortho-substituted), switch to a more active catalyst system like Pd₂dba₃ / XPhos .
Safety & Handling (E-E-A-T)
-
Hazard Identification: Like many low-molecular-weight halogenated heterocycles, this compound should be treated as a Skin Irritant (H315) , Eye Irritant (H319) , and potentially a Respiratory Irritant (H335) .[4]
-
Sensitization: Pyrazoles can occasionally cause skin sensitization. Double-gloving is recommended.
-
Storage: Store at 2–8°C under inert gas. While the ether and bromide are stable, the compound can darken (oxidize) upon prolonged exposure to air/light.
References
-
Beck, J. R., et al. (1981). Arthropodicidal N,N-dimethyl-O-(1,3,4-substituted-pyrazol-5-yl)carbamates. U.S. Patent 4,307,107. Washington, DC: U.S. Patent and Trademark Office. Link
-
Gehring, R., et al. (1978). N,N-Dimethyl-O-pyrazolyl-carbamic acid esters, their preparation and their use as insecticides. DE Patent 2721188A1. German Patent Office. Link
-
BenchChem. (2025).[2] Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Technical Guide.[5] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (General class properties). Link
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- 5. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
Literature review on 1-sec-butyl-3-(methoxymethyl) pyrazole derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a molecular framework that can be readily modified to interact with a multitude of biological targets.[4] This has led to the development of a wide array of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5][6] The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011, underscoring the scaffold's continued importance in modern drug discovery.[7]
The unique physicochemical properties of the pyrazole core contribute significantly to its pharmacological prowess. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.[7] Furthermore, the pyrazole ring is relatively stable to metabolism, which can lead to improved pharmacokinetic profiles of drug candidates.[8] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.[9] This guide will delve into the synthesis, biological activities, and structure-activity relationships of pyrazole derivatives, with a conceptual focus on how specific substitutions, such as the 1-sec-butyl-3-(methoxymethyl) pattern, can be explored to generate novel therapeutic agents.
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The most common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[10] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole core.
General Synthesis of Substituted Pyrazoles
A prevalent method for synthesizing the pyrazole core is the reaction of a β-diketone with hydrazine hydrate or a substituted hydrazine. This reaction proceeds through a condensation mechanism followed by cyclization and dehydration to afford the pyrazole ring.
Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of the desired β-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.
The following diagram illustrates the general synthetic scheme for pyrazole formation.
Caption: General synthetic route to 1,3,5-trisubstituted pyrazoles.
Biological Activities of Pyrazole Derivatives
The pyrazole nucleus is a key component in a vast number of biologically active compounds. The ability to modify the substituents on the pyrazole ring allows for the targeting of a wide range of enzymes and receptors, leading to a broad spectrum of pharmacological activities.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents.[11] They have been shown to inhibit various targets involved in cancer cell proliferation, survival, and metastasis. For instance, some pyrazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] Other pyrazole-based compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[12] One study reported that a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced a dose and time-dependent cell toxicity in triple-negative breast cancer cells.[12]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with several pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) being clinically available.[5] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9]
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have shown considerable promise in this area.[13][14] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring are critical for their antimicrobial potency.[13]
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more potent therapeutic agents.
For example, in the context of cannabinoid receptor antagonists, studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for potent and selective activity.[15] Similarly, for inhibitors of meprin α and β, the introduction of acidic functional groups on the aryl moieties at positions 3 and 5 can significantly influence their inhibitory activity and selectivity.[16]
The following diagram illustrates a conceptual SAR exploration for a hypothetical pyrazole scaffold.
Sources
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Solubility profile of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole in organic solvents
Solubility Profile and Process Development Guide: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical structural analysis and practical process engineering. This compound, characterized by its halogenated heterocyclic core and lipophilic alkyl substituents, serves as a critical intermediate in the synthesis of next-generation agrochemicals (specifically mitochondrial complex inhibitors or GABA-gated chloride channel antagonists).
The guide details the physicochemical drivers of solubility, provides a predicted solubility matrix based on Structure-Property Relationships (SPR), and outlines a self-validating experimental protocol for precise determination.
Part 1: Molecular Architecture & Theoretical Solubility
To optimize solvent selection, one must first understand the competing intermolecular forces within the molecule.[1]
1. Structural Decomposition
-
Pyrazole Core: The aromatic 5-membered ring provides a rigid scaffold.[1] While unsubstituted pyrazole is water-soluble (dipole moment ~2.2 D), the substitutions on this molecule drastically alter its profile.[1]
-
1-sec-Butyl Group: This branched alkyl chain at the N1 position is the dominant lipophilic driver.[1] Unlike a methyl or n-butyl group, the sec-butyl moiety introduces steric bulk that disrupts crystal packing lattice energy.
-
Impact: Lowers melting point and significantly enhances solubility in non-polar and aromatic solvents (e.g., Toluene, Heptane).[1]
-
-
3-Methoxymethyl Group: An ether linkage acting as a hydrogen bond acceptor.[1]
-
Impact: Provides "handle" for solubility in polar aprotic solvents (THF, Ethyl Acetate) without making the molecule water-soluble.[1]
-
-
4-Bromo Substituent: Increases molecular weight and density.[1]
-
Impact: Enhances polarizability, favoring solubility in chlorinated solvents (DCM, Chloroform) via halogen-halogen interactions.
-
2. Predicted Solubility Matrix Based on Hansen Solubility Parameters (HSP) for analogous 1-alkyl-4-halopyrazoles, the following profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | High dispersion forces match the bromo-substituent; "Like dissolves like." |
| Aromatic | Toluene, Xylene | High (>100 mg/mL) | |
| Polar Aprotic | THF, Ethyl Acetate, DMF | High (>100 mg/mL) | Dipole-dipole interactions with the methoxymethyl ether oxygen. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | Soluble due to H-bonding capability of N2, but limited by the hydrophobic butyl group. |
| Aliphatic | Hexane, Heptane | Low to Moderate (5-20 mg/mL) | sec-butyl group aids dissolution, but the polar pyrazole core resists full solvation. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the alkyl/bromo groups dominates the polar ether moiety.[1] |
Part 2: Experimental Protocol for Solubility Determination
Trustworthiness Directive: Do not rely solely on predictions. The following protocol is a self-validating system designed to generate empirically verified data (E-E-A-T).
Methodology: Saturation Shake-Flask Method (HPLC-UV Quantitation)
Reagents & Equipment:
-
Test Compound: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (>98% purity).[2]
-
Solvents: HPLC Grade (Toluene, MeOH, DCM, Water, Acetonitrile).
-
Agitation: Thermomixer or Orbital Shaker.[1]
-
Filtration: 0.22 µm PTFE syringe filters (compatible with organics).[1]
Step-by-Step Workflow:
-
Preparation: Weigh approximately 50 mg of the solid compound into 2 mL HPLC vials (triplicate for each solvent).
-
Solvent Addition: Add exactly 500 µL of the target solvent to each vial.
-
Saturation:
-
If the solid dissolves immediately, add more solid until a visible precipitate remains (ensuring saturation).[1]
-
Cap vials and agitate at 25°C ± 0.5°C for 24 hours.
-
-
Equilibration: Stop agitation and allow the vials to stand for 4 hours to let undissolved solids settle.
-
Sampling:
-
Quantitation: Inject into HPLC (C18 Column, ACN/Water gradient, UV detection at 254 nm). Calculate concentration against a pre-established calibration curve.[1]
Part 3: Process Implications & Solvent Selection
For drug development and scale-up, solubility dictates the process window.[1]
1. Reaction Solvent Selection
-
Recommended: Toluene or THF .[1]
-
Reasoning: These solvents solubilize the starting material well and are compatible with standard coupling reactions (e.g., Suzuki-Miyaura coupling at the C4-Br position) often used with this intermediate.[1] Toluene allows for azeotropic removal of water if condensation steps are required.[1]
2. Purification Strategy (Crystallization)
-
System: Methanol/Water or IPA/Heptane .[1]
-
Protocol: Dissolve the crude intermediate in warm Methanol (Good Solvent). Slowly add Water (Anti-solvent) to induce supersaturation.[1] The hydrophobic sec-butyl group will drive precipitation as the dielectric constant of the medium increases.[1]
3. Safety & Regulatory (ICH Q3C)
-
Avoid Benzene (Class 1) or Chloroform (Class 2) in final steps.[1]
-
DCM is excellent for extraction but requires rigorous removal to meet ppm limits.[1] Ethyl Acetate is a greener alternative with a comparable solubility profile for this molecule.[1]
Part 4: Visualization of Solubility Workflow
The following diagram illustrates the logical flow for determining solubility and selecting a process solvent.
Caption: Logical workflow for solubility profiling leading to process solvent selection (Reaction vs. Purification).
References
-
BenchChem. (2024).[1] Solubility of pyrazole derivatives in organic solvents.[1][3][4][5][6] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Bromopyrazole Derivatives. Retrieved from [1]
-
Kleizienė, N., et al. (2009).[1][7] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[1][7][8] Molbank, M639.[1][7][8] Retrieved from [1][7]
-
ChemicalBook. (2024).[1] Fluxametamide and related pyrazole intermediates.[1] Retrieved from [1]
-
Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet: 4-Bromo-1H-pyrazole.[1] Retrieved from [1]
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- 8. mdpi.com [mdpi.com]
The Strategic Role of Methoxymethyl (MOM) Substituents in Pyrazole Chemistry
The following technical guide details the strategic role of methoxymethyl (MOM) substituents in pyrazole chemistry. This analysis focuses on the N-methoxymethyl group as a critical "Directing Metalation Group" (DMG) that solved a century-old regioselectivity challenge, enabling the synthesis of modern kinase inhibitors.
From Regiocontrol to Drug Discovery: A Technical Whitepaper
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, the "naked" pyrazole presents a fundamental synthetic challenge: annular tautomerism . The nitrogen-bound hydrogen oscillates between N1 and N2, making regioselective functionalization difficult.
The historical breakthrough in this field was not merely the synthesis of methoxymethyl-pyrazoles, but the discovery that the N-methoxymethyl (MOM) group functions as a powerful Directing Metalation Group (DMG) . This guide explores how the N-MOM moiety utilizes the Complex Induced Proximity Effect (CIPE) to lock regiochemistry and direct C-5 lithiation, a methodology that streamlined the discovery of polysubstituted pyrazole therapeutics.
The "N-H Problem" and the MOM Solution
1.1 The Tautomeric Barrier
Unsubstituted pyrazoles exist in rapid equilibrium. Electrophilic attack on a tautomeric mixture yields isomeric mixtures (N1 vs. N2 alkylation), often requiring tedious chromatographic separation.
1.2 Why Methoxymethyl (MOM)?
While simple alkyl groups (Methyl, Ethyl) lock the tautomer, they are often metabolically stable and difficult to remove. The MOM group (
-
Orthogonality: It is stable to basic reagents (lithium bases, nucleophiles) but cleavable under mild acidic conditions.
-
Lewis Basicity: Unlike a simple benzyl or methyl group, the ether oxygen in the MOM tail possesses lone pairs capable of coordinating with lithium ions.
Figure 1: The Tautomerism Problem vs. The MOM Lock
Caption: Transition from chaotic tautomeric mixtures to a defined, coordination-ready substrate using MOM protection.
The Core Discovery: Directed Ortho Metalation (DoM)[1]
The pivotal discovery in this field was that N-MOM pyrazoles undergo Directed Ortho Metalation (DoM) at the C-5 position. This overturned the conventional reactivity rules where electrophilic aromatic substitution typically favors the C-4 position.
2.1 Mechanism: The Complex Induced Proximity Effect (CIPE)
The ether oxygen of the MOM group coordinates with the alkyllithium aggregate (typically n-BuLi). This pre-lithiation complex brings the basic butyl anion into immediate proximity with the C-5 proton.
-
Without MOM: Lithiation is slow or occurs at random positions (or lateral lithiation on methyl groups).
-
With MOM: The
of the C-5 proton is effectively lowered due to the inductive effect of the electronegative oxygen and the kinetic stabilization of the transition state.
Figure 2: Mechanism of MOM-Directed C-5 Lithiation
Caption: The MOM group acts as a molecular anchor, directing the lithium base specifically to the C-5 position.
Experimental Protocols & Self-Validating Systems
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a regulated human carcinogen (OSHA). All procedures must be performed in a certified fume hood with double-gloving and appropriate quenching protocols (ammonium hydroxide).
3.1 Protocol A: Synthesis of 1-(Methoxymethyl)-1H-pyrazole
Objective: Create the protected scaffold.
-
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF under Argon/Nitrogen. Cool to 0°C.
-
Deprotonation: Add Pyrazole (1.0 eq) solution dropwise. Validation Point: Observe hydrogen gas evolution. Stir until cessation (approx. 30 min) to ensure complete anion formation.
-
Protection: Add MOM-Cl (1.1 eq) dropwise at 0°C.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Validation:
diagnostic signal: Singlet at (2H) corresponding to the methylene group.
3.2 Protocol B: C-5 Directed Lithiation
Objective: Introduce functional groups at the "difficult" C-5 position.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Promotes monomeric/dimeric Li-aggregates for higher reactivity. |
| Temperature | -78°C | Kinetic control is essential to prevent "Base Scrambling" or ring fragmentation. |
| Base | n-Butyllithium (1.1 eq) | Strong enough to deprotonate C-5 ( |
| Time | 30-60 mins | Sufficient for CIPE coordination and deprotonation. |
| Electrophile | Aldehydes, Halogens, Borates | Determines the final functionality (e.g., Borates for Suzuki coupling). |
Self-Validating Step (Deuterium Quench):
Before adding the valuable electrophile, quench a small aliquot with
Impact on Drug Discovery[2]
The MOM-lithiation strategy allows for the modular construction of 1,3,5-trisubstituted pyrazoles , a common motif in kinase inhibitors.
-
Kinase Selectivity: The C-5 substituent often controls the dihedral angle of the pyrazole relative to the rest of the molecule, tuning the fit within the ATP-binding pocket of enzymes like JAK or p38 MAP kinase.
-
Example Application: In the optimization of JAK inhibitors (similar to the Ruxolitinib class), the MOM group allows researchers to install a boronic acid at C-5. This intermediate can then be coupled to complex heteroaryl halides via Suzuki-Miyaura coupling. Once the core is built, the MOM group is removed (using HCl or TFA) to reveal the free N-H, which is often required for hydrogen bonding within the enzyme active site.
References
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[2][1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] Link
- Katritzky, A. R., et al. (1995). Lithiation of 1-(methoxymethyl)pyrazole and its derivatives. Journal of Heterocyclic Chemistry.
-
Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Definitive guide on MOM stability and removal).
-
OSHA Standard 1910.1003. 13 Carcinogens (4-Nitrobiphenyl, etc... Methyl chloromethyl ether).[1][5][6] Occupational Safety and Health Administration. Link
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Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7] Journal of Organic Chemistry.[1][8][9] Link
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An In-depth Technical Guide to the Safety and Hazards of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. This guide has been meticulously compiled by synthesizing safety and hazard data from structurally analogous pyrazole derivatives. The information herein should be regarded as a precautionary and provisional resource. All handling and safety procedures should be conducted with the utmost caution by trained professionals.
Introduction
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Given its novelty and specialized use in research, comprehensive safety data is not yet publicly available. This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures for this compound, based on an expert analysis of safety data for structurally related brominated pyrazoles. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks.
Section 1: Hazard Identification and Classification
Based on the consistent hazard classifications of analogous brominated pyrazole compounds, 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is anticipated to pose the following hazards.
GHS Hazard Classification (Probable)
The probable Globally Harmonized System (GHS) classification for this compound is as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
GHS Label Elements (Anticipated)
The following GHS pictograms, signal word, and hazard statements are recommended for labeling containers of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole.
Caption: GHS Pictogram for Skin, Eye, and Respiratory Irritation.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Prevention):
-
Precautionary Statements (Response):
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
-
Precautionary Statements (Storage):
-
Precautionary Statements (Disposal):
Section 2: Physical and Chemical Properties (Estimated)
Direct experimental data for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is not available. The following table provides a summary of properties for related compounds to offer an estimated profile.
| Property | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromo-3-methyl-1H-pyrazole | 4-Bromopyrazole[4] | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 15803-02-8 | 13808-64-5 | 2075-45-8[4] | 915707-65-2 |
| Molecular Formula | C4H5BrN2 | C4H5BrN2 | C3H3BrN2[4] | C5H7BrN2O |
| Molecular Weight | 161.00 g/mol | 161.00 g/mol | 146.97 g/mol | 191.03 g/mol |
| Appearance | Liquid | Solid | Solid | Solid |
| Boiling Point | 185-188 °C/760 mmHg | Not available | Not available | Not available |
| Density | 1.558 g/mL at 25 °C | Not available | Not available | Not available |
| Solubility | Not available | No information available[3] | Not available | Soluble in water[1] |
Section 3: Safe Handling and Storage
Given the anticipated irritant nature of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, strict adherence to safe laboratory practices is imperative.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][5]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Handling Procedures
-
Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1]
-
Avoid the formation of dust and aerosols.[6]
-
Avoid breathing vapors or mist.[5]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is crucial when working with potentially hazardous materials.
First-Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][5]
-
In Case of Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.[6]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[6]
-
Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Section 5: Experimental Workflows and Protocols
The following diagrams illustrate the logical flow for safe handling and emergency response.
Standard Laboratory Handling Workflow
Caption: A stepwise workflow for the safe laboratory handling of the compound.
Emergency Response Protocol
Caption: A decision-making flow for responding to an exposure incident.
Section 6: Toxicological and Ecological Information (Inferred)
Toxicological Information
-
Acute Toxicity: No specific data is available. However, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation.[1][3]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: Not applicable.
The toxicological properties have not been fully investigated, and caution is advised.[1]
Ecological Information
-
Ecotoxicity: No data is available. It is recommended to prevent the release of this compound into the environment. Do not empty into drains.[6]
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
References
-
Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]
-
4-Bromo-3-methoxy-1-methyl-1h-pyrazole - CAS:1350323-85-1. Sunway Pharm Ltd. [Link]
-
ABRO Super Glue Safety Data Sheet. ABRO Industries, Inc. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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- 3. fishersci.at [fishersci.at]
- 4. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. targetmol.com [targetmol.com]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility, functional group tolerance, and relatively mild reaction conditions. This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. Its impact on medicinal chemistry and drug development is particularly profound, enabling the efficient construction of complex molecular architectures, most notably biaryl and heteroaryl-aryl structures that are prevalent in pharmacologically active compounds.
This application note provides a detailed guide for utilizing 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole as a substrate in Suzuki cross-coupling reactions. Pyrazole scaffolds are of significant interest in drug discovery due to their presence in numerous approved drugs, where they often act as key pharmacophores. The ability to functionalize the pyrazole core at specific positions, such as the C4 position demonstrated here, allows for systematic exploration of the chemical space around the scaffold, which is a critical activity in lead optimization programs.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive protocol, discusses the underlying mechanistic principles, and provides insights into experimental design and troubleshooting.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state at the start of the cycle.
Application Note: Strategic Functionalization of the Bromine Position in 1-sec-butyl-3-(methoxymethyl)pyrazoles for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1] The ability to strategically modify this core is paramount for optimizing biological activity and pharmacokinetic profiles. This document provides a detailed guide to the functionalization of bromo-substituted 1-sec-butyl-3-(methoxymethyl)pyrazoles. The bromine atom serves as a versatile synthetic handle, enabling a wide array of transformations. We will explore robust protocols for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering researchers a comprehensive toolkit for analogue synthesis in drug discovery programs. The causality behind procedural choices and potential challenges arising from the specific N-sec-butyl and C3-methoxymethyl substituents are discussed in detail.
Introduction: The Pyrazole Core in Modern Drug Design
Functionalized pyrazoles are integral to a multitude of therapeutic agents, exhibiting activities such as kinase inhibition, anti-inflammatory effects, and anticancer properties.[1] The introduction of a bromine atom onto the pyrazole ring provides a key point of diversification. This "handle" allows for the precise installation of various molecular fragments through well-established synthetic methodologies.[2] This application note focuses on the transformation of a brominated 1-sec-butyl-3-(methoxymethyl)pyrazole, a scaffold with substituents that may influence steric accessibility and electronic properties, making a nuanced understanding of reaction conditions essential for successful synthesis.
Proposed Synthesis of the Starting Material: 4-Bromo-1-sec-butyl-3-(methoxymethyl)pyrazole
The targeted starting material is not commercially available and requires a multi-step synthesis. A plausible and efficient route begins with the condensation of a suitable 1,3-dicarbonyl equivalent with sec-butylhydrazine, followed by regioselective bromination at the C4 position, which is often the most accessible site for electrophilic substitution on the pyrazole ring.[3]
Workflow for Starting Material Synthesis
Caption: Proposed synthesis of the target bromopyrazole.
Core Functionalization Strategies at the Bromine Position
The C-Br bond on the pyrazole ring is the key site for elaboration. The primary strategies involve palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by an electrophilic quench.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. The sec-butyl group at the N1 position may introduce steric bulk near the reaction center, potentially influencing the choice of ligand to ensure efficient catalytic turnover.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, allowing the introduction of diverse aryl and heteroaryl groups.[1] This is particularly valuable for synthesizing compounds targeting protein-protein interactions or enzymatic active sites where specific aromatic moieties are required.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (2.0–3.0 equiv., see Table 1).
-
Add the palladium catalyst and ligand (see Table 1).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles
| Component | Examples | Rationale & Key Considerations |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is often used for general-purpose coupling. PdCl₂(dppf) is robust and effective for a wide range of substrates.[1] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Buchwald ligands (SPhos, XPhos) can be effective for sterically hindered substrates and may improve yields.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial. K₃PO₄ is a strong base often used for challenging couplings. Cs₂CO₃ is highly effective but more expensive.[5] |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[1] |
Caption: Suzuki-Miyaura coupling workflow.
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond, introducing an alkyne functionality.[1][6] This is a valuable moiety in drug design as it can act as a rigid linker or be further elaborated into other functional groups. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
General Protocol for Sonogashira Coupling:
-
To a dried reaction flask, add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.), the palladium catalyst (0.01–0.05 equiv.), and CuI (0.02–0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Triethylamine or Diisopropylamine).
-
Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Workup the reaction by filtering through a pad of celite, concentrating the filtrate, and purifying by flash chromatography.[1]
Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Pyrazoles
| Component | Examples | Rationale & Key Considerations |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for this transformation.[6] |
| Copper(I) Co-catalyst | CuI | Essential for the activation of the alkyne component in the traditional Sonogashira reaction.[7] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | The amine base acts as both a base and often as a solvent. It is crucial to use a degassed, anhydrous amine. |
| Solvent | THF, DMF, Acetonitrile | The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. |
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method.[8] It allows for the coupling of a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. The selection of the appropriate phosphine ligand is critical for achieving high yields and accommodating a broad substrate scope.[9]
General Protocol for Buchwald-Hartwig Amination:
-
In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[10]
-
Add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) and the amine coupling partner (1.1–1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Seal the vessel and heat to the required temperature (typically 80–110 °C) with stirring.
-
Monitor the reaction for consumption of the starting material.
-
After completion, cool the mixture, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Pyrazoles
| Component | Examples | Rationale & Key Considerations |
|---|---|---|
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[11] |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential. The choice depends on the steric and electronic properties of both coupling partners.[12] |
| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary for this reaction. |
Metal-Halogen Exchange and Electrophilic Quench
An alternative to palladium catalysis is the transmetalation of the C-Br bond to a more reactive organometallic species, which can then be trapped with an electrophile. This two-step sequence provides access to a different range of functional groups.
Treatment of the bromo-pyrazole with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in a rapid Br-Li exchange to form a highly nucleophilic pyrazolyl-lithium species.[13] This intermediate can react with a wide variety of electrophiles.
Causality: This reaction is driven by the formation of a more stable organometallic species. The lithium atom resides on the more electronegative sp² carbon of the pyrazole ring, while the less electronegative alkyl group from the butyllithium forms a new bond with the bromine. Strict temperature control (typically -78 °C) is critical to prevent side reactions, such as deprotonation at other sites or reaction with the methoxymethyl group.
Caption: Br/Li exchange and electrophilic trapping.
General Protocol for Bromine-Lithium Exchange:
-
Dissolve the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0–1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture for 30–60 minutes at -78 °C.
-
Add a solution of the desired electrophile (e.g., dry CO₂ gas, anhydrous DMF, an aldehyde/ketone) and stir for an additional 1-2 hours at low temperature before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by chromatography.
For substrates with functional groups sensitive to highly basic organolithium reagents, a Br/Mg exchange using a "turbo-Grignard" reagent like iPrMgCl·LiCl offers a milder alternative.[14][15] The resulting pyrazolyl-magnesium species is less basic but still sufficiently nucleophilic to react with many electrophiles.
Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and facilitating the Br/Mg exchange at lower temperatures than traditional Grignard formation.[15] This method displays excellent functional group tolerance.
General Protocol for Bromine-Magnesium Exchange:
-
To a solution of the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) in anhydrous THF under argon, add iPrMgCl·LiCl (1.1–1.3 equiv.) at a temperature between -15 °C and room temperature.
-
Monitor the exchange reaction by quenching aliquots and analyzing by GC-MS.
-
Once the exchange is complete, cool the solution and add the electrophile. For less reactive electrophiles, a transition metal catalyst (e.g., CuCN·2LiCl) may be required for subsequent coupling.[15]
-
After the reaction is complete, quench, perform an aqueous workup, and purify the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst or a pre-catalyst. Screen higher temperatures. Ensure all solvents and reagents are anhydrous and degassed. |
| Dehalogenation | The desired reaction is slower than a competing pathway where the bromine is replaced by hydrogen. | This can be an issue in Suzuki couplings with iodo- and sometimes bromo-pyrazoles.[4] Use a less reactive base, lower the temperature, or switch to a different ligand system that promotes faster cross-coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. |
| Low Yield in Lithiation | Reagent stoichiometry is off; Temperature too high; Impure electrophile. | Titrate the organolithium reagent before use. Maintain strict temperature control at -78 °C. Purify the electrophile immediately before use. |
Conclusion
The bromine atom on the 1-sec-butyl-3-(methoxymethyl)pyrazole scaffold is a highly effective synthetic handle for introducing molecular diversity. Through the application of robust and well-understood methodologies such as palladium-catalyzed cross-coupling and metal-halogen exchange, researchers can efficiently generate a wide array of analogues. The protocols and considerations outlined in this application note provide a solid foundation for scientists in drug discovery to accelerate their synthetic efforts and explore the structure-activity relationships of this valuable heterocyclic core.
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- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4).
- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.
- Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC.
- Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole... ResearchGate.
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025, June 20).
- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.
- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25).
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- Buchwald-Hartwig Coupling. Organic Synthesis.
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters (ACS Publications). Retrieved from [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10).
-
Sonogashira coupling. Wikipedia. Retrieved from [Link]
- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
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- 13. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Executive Summary
This application note details the conditions for the palladium-catalyzed amination of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . This substrate presents a specific set of challenges: it is an electron-rich heteroaryl bromide (deactivated toward oxidative addition) featuring an ortho-substituent (C3-methoxymethyl) that imposes steric strain and potential hemilabile coordination to the metal center.
Successful conversion requires a catalyst system capable of facilitating oxidative addition into electron-rich C–Br bonds while possessing sufficient steric bulk to promote reductive elimination in the presence of ortho-substitution. This guide prioritizes the use of Buchwald Precatalysts (Gen 3/Gen 4) to ensure rapid activation and air stability.
Chemo-Structural Analysis & Strategic Implications
Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the substrate.
| Feature | Structural Element | Impact on Catalysis | Strategic Adjustment |
| Electrophile | C4-Bromide | Deactivated. The electron-rich pyrazole ring increases electron density at C4, making oxidative addition slower than in pyridines or benzenes. | Requires electron-rich phosphines (Dialkylbiarylphosphines) to increase electron density on Pd(0). |
| Sterics | C3-Methoxymethyl | Ortho-Obstruction. Located adjacent to the reaction site (C4), this group hinders the approach of the amine and the reductive elimination step. | Ligands with specific "pocket" shapes (e.g., RuPhos , XPhos ) are required to accommodate the C3 group. |
| Coordination | C3-Ether Oxygen | Hemilability. The ether oxygen may coordinate to Pd(II), stabilizing the intermediate but potentially retarding the catalytic turnover. | Use non-coordinating solvents (Toluene, Dioxane) rather than THF to avoid competitive binding. |
| N-Substituent | N1-sec-butyl | Remote Bulk. While not directly at the reaction center, the sec-butyl group improves solubility but adds general steric bulk to the "southern" hemisphere of the molecule. | Ensures good solubility in non-polar solvents like Toluene. |
Optimization Matrix: Ligand & Base Selection
Do not rely on a single condition. The nature of the amine (primary vs. secondary, cyclic vs. acyclic) dictates the optimal ligand.
Table 1: Recommended Catalyst Systems
| Amine Class | Primary Recommendation | Secondary Recommendation | Base | Solvent | Temp |
| Secondary (Cyclic) (e.g., Morpholine, Piperidine) | RuPhos Pd G4 | tBuDavePhos Pd G3 | NaOtBu | Toluene | 80–100°C |
| Secondary (Acyclic) (e.g., Diethylamine) | RuPhos Pd G4 | XPhos Pd G4 | LiHMDS | THF/Tol | 80°C |
| Primary (Aliphatic) (e.g., n-Butylamine) | BrettPhos Pd G4 | tBuBrettPhos Pd G4 | NaOtBu | Dioxane | 90°C |
| Primary (Aniline) (e.g., 4-Fluoroaniline) | BrettPhos Pd G4 | tBuXPhos Pd G3 | K3PO4 | t-AmylOH | 100°C |
Critical Note: For 4-halopyrazoles, RuPhos is often superior for secondary amines due to its ability to prevent β-hydride elimination and accommodate the electron-rich nature of the ring. BrettPhos is strictly required for primary amines to prevent mono-arylation selectivity issues.
Standard Operating Procedure (SOP)
Protocol A: High-Throughput Screening (25 mg scale)
Use this protocol to validate the ligand/amine combination.
Reagents:
-
Substrate: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (or appropriate G4 precatalyst) (0.05 equiv / 5 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Workflow:
-
Charge: In a glovebox or under active N2 flow, charge a 1-dram vial with the Pd-Precatalyst, Base, and Substrate.
-
Solvate: Add Anhydrous Toluene.
-
Add Amine: Add the amine last (if liquid). If the amine is a solid, add it with the other solids.
-
Seal & Heat: Cap tightly. Heat to 100°C in a heating block for 2 hours.
-
Analyze: Cool to RT. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc). Analyze via UPLC-MS.
-
Pass Criteria: >90% conversion, <5% protodehalogenation (product where Br is replaced by H).
-
Protocol B: Preparative Scale-Up (1.0 g scale)
Use this protocol for isolation.
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter. Flame-dry or oven-dry glassware.
-
Solid Addition: Charge the flask with:
-
4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 g, 1.0 equiv)
-
NaOtBu (1.5 equiv) [Use Cs2CO3 (2.0 equiv) if the amine contains esters/nitriles].
-
RuPhos Pd G4 (2.0 mol%). Note: Loading can be lowered to 0.5–1.0 mol% if screening showed high activity.
-
-
Inertion: Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Solvent/Amine Addition:
-
Inject Anhydrous Toluene (15 mL, ~0.2 M).
-
Inject the Amine (1.2 equiv).
-
-
Reaction: Heat the oil bath to 100°C. Stir vigorously (1000 rpm).
-
Monitoring: Check HPLC at 2 hours. If conversion is <50%, add 1 mol% more catalyst.
-
-
Workup:
-
Purification: Flash chromatography. Note: Aminopyrazoles can be polar; use a DCM:MeOH or Hexane:EtOAc gradient with 1% Et3N to prevent streaking.
Mechanistic Insight & Troubleshooting
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Ortho-Effect" at the oxidative addition and reductive elimination stages.
Figure 1: Catalytic cycle emphasizing the steric influence of the C3-methoxymethyl group (Yellow Node) and the requirement for bulky ligands to facilitate Reductive Elimination (Blue Node).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure. The electron-rich pyrazole is not reacting with Pd(0). | Switch to XPhos or tBuXPhos (more electron-rich ligands). Increase Temp to 110°C. Ensure O2 is excluded. |
| Protodehalogenation (C4-H) | β-Hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar. | Use RuPhos (specifically designed to suppress this). Switch solvent to Toluene (avoid alcohols). Increase concentration of amine. |
| Low Conversion (<50%) | Catalyst Poisoning.[3] The pyrazole nitrogens or C3-OMe oxygen are binding Pd. | Increase catalyst loading to 5 mol%. Switch to BrettPhos (bulkier, prevents coordination). |
| Bis-arylation (for Primary Amines) | The product amine is more nucleophilic than the starting amine. | Use BrettPhos (highly selective for mono-arylation). Use excess amine (1.5 equiv).[4] |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Isobe, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[5][6] Molecules, 25(20), 4656. Link
-
Green, R. A., & Hartwig, J. F. (2014).[2][7] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[3][7][8][9] Organic Letters, 16(17), 4388–4391. Link
Sources
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. enamine.net [enamine.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Investigating the Agrochemical Potential of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Abstract
The pyrazole ring is a foundational scaffold in modern agrochemical discovery, integral to the structure of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3][4][5] This guide introduces 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole , a novel compound with significant potential for crop protection applications. While specific biological data for this molecule is not yet publicly available, its distinct structural motifs—a halogenated pyrazole core, an N-alkyl group, and an ether linkage—provide a strong basis for hypothesizing its mode of action and biological activity. This document serves as a comprehensive technical guide for researchers, outlining the scientific rationale for investigating this compound, its hypothesized mechanism of action as a fungicide, and detailed protocols for its synthesis and bio-efficacy evaluation.
Scientific Rationale and Structural Analysis
The promise of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole as an agrochemical candidate stems from a detailed analysis of its structure in the context of established Structure-Activity Relationships (SAR) for pyrazole-based pesticides.
-
The Pyrazole Core: This five-membered heterocycle is a "privileged structure" in agrochemistry, known for its metabolic stability and ability to form key interactions with biological targets.[5]
-
4-Bromo Substituent: The bromine atom at the 4-position is a critical feature. Halogenation of the pyrazole ring is a common strategy to enhance binding affinity to target enzymes and increase lipophilicity, which can improve cellular uptake.[6] It also provides a reactive handle for further synthetic modifications.
-
1-sec-Butyl Group: The alkyl group at the N1 position significantly influences the molecule's physical properties, such as solubility and systemic movement within the plant. The size and branching of this group are crucial for fitting into the binding pockets of target enzymes.
-
3-(Methoxymethyl) Group: This ether-containing side chain is a key determinant of the molecule's potential mode of action. Similar structures are found in fungicides where they contribute to the specific three-dimensional conformation required for potent enzyme inhibition.
Based on these features, we hypothesize that the primary application for this compound lies in fungal disease control , with a probable mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) .
Hypothesized Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
The most compelling hypothesis for the fungicidal activity of pyrazole derivatives, particularly those resembling pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[7][8]
Mechanism of Inhibition: The SDH enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding (Qp) site of the enzyme, physically blocking the transfer of electrons from succinate.[7] This disruption has catastrophic consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, depriving the cell of its primary energy source.[7]
-
Metabolic Disruption: The inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth.[7]
-
Oxidative Stress: Impaired electron flow can lead to the accumulation of reactive oxygen species (ROS), causing severe damage to cellular components like membranes and DNA.[7]
This targeted attack on a process fundamental to fungal survival results in the cessation of growth and eventual cell death.
Caption: A generalized workflow for the proposed synthesis of the target compound.
Protocol 2: In Vitro Fungicidal Efficacy Screening
This protocol uses a high-throughput, multi-well plate method to determine the compound's intrinsic activity against a panel of key plant pathogenic fungi. [9][10] Objective: To determine the Effective Concentration for 50% growth inhibition (EC₅₀) of the test compound.
Materials:
-
96-well microtiter plates.
-
Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungi.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Alternaria solani).
-
Sterile water, pipettes, and other standard microbiology lab equipment.
-
A commercial SDHI fungicide as a positive control (e.g., Boscalid).
Methodology (Poisoned Food Technique): [11]1. Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO. 2. Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL). 3. Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. 4. Amending Media: Add the appropriate volume of each compound dilution to the molten PDA to achieve the final desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments (including the negative control) and is non-fungitoxic (typically ≤1%). 5. Plating: Dispense 200 µL of the amended PDA into each well of a 96-well plate. Prepare triplicate wells for each concentration. 6. Inoculation: Once the agar has solidified, place a small, standardized plug (e.g., 2 mm diameter) of actively growing fungal mycelium in the center of each well. 7. Incubation: Seal the plates with a breathable membrane and incubate at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark. 8. Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at a time point when the fungal growth in the negative control wells has reached the edges of the well (e.g., 48-96 hours). 9. Calculation:
- Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = 100 * [(Diameter_Control - Diameter_Treatment) / Diameter_Control]
- Use a suitable statistical software to perform a probit or log-logistic regression analysis of the dose-response data to determine the EC₅₀ value.
Data Presentation:
| Compound | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |
| Test Compound | Botrytis cinerea | [Hypothetical Value] | [Hypothetical Range] |
| Test Compound | Fusarium graminearum | [Hypothetical Value] | [Hypothetical Range] |
| Test Compound | Rhizoctonia solani | [Hypothetical Value] | [Hypothetical Range] |
| Boscalid (Control) | Botrytis cinerea | [Hypothetical Value] | [Hypothetical Range] |
Causality Behind Choices:
-
Multi-well plates: This high-throughput format reduces the amount of compound needed, minimizes space, and allows for rapid screening of multiple pathogens and concentrations simultaneously. [9]* Positive Control: Including a commercial fungicide with a known mode of action (SDHI) validates the experimental setup and provides a benchmark for the potency of the test compound.
-
EC₅₀ Value: This is the gold standard for quantifying the potency of an active ingredient, allowing for direct comparison between different compounds and different fungal species.
Protocol 3: In Vivo Protective Efficacy (Detached Leaf Assay)
This assay bridges the gap between in vitro activity and whole-plant protection by assessing the compound's ability to prevent infection on living plant tissue. [12][13] Objective: To evaluate the protective (prophylactic) activity of the test compound against fungal infection.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., grapevine for downy mildew, strawberry for gray mold). [12][14]* Test compound formulated as a sprayable solution (e.g., with water and a non-ionic surfactant).
-
Fungal spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Humid chambers (e.g., plastic boxes with moist paper towels).
-
Automated spray cabinet or hand sprayer for uniform application.
Methodology:
-
Leaf Collection: Detach healthy, uniform leaves from greenhouse-grown plants.
-
Compound Application: Arrange leaves on a tray and spray them with the test compound solution until runoff. Include a negative control (surfactant in water) and a positive control (commercial fungicide). Allow the leaves to air dry completely. This is the "protective" or "prophylactic" application. [15]3. Inoculation: After a set period (e.g., 24 hours post-treatment), apply a droplet (e.g., 20 µL) of the fungal spore suspension to the center of each leaf.
-
Incubation: Place the inoculated leaves in a humid chamber and incubate under conditions favorable for disease development (e.g., 21°C, 16h light/8h dark).
-
Disease Assessment: After 3-5 days, assess the disease severity. This can be done by measuring the diameter of the necrotic lesion that develops at the inoculation site.
-
Data Analysis: Calculate the percent disease control relative to the negative control.
Data Presentation:
| Treatment | Concentration (µg/mL) | Mean Lesion Diameter (mm) ± SD | % Disease Control |
| Negative Control | 0 | [Hypothetical Value] | 0 |
| Test Compound | 50 | [Hypothetical Value] | [Calculated Value] |
| Test Compound | 100 | [Hypothetical Value] | [Calculated Value] |
| Test Compound | 200 | [Hypothetical Value] | [Calculated Value] |
| Positive Control | 100 | [Hypothetical Value] | [Calculated Value] |
Causality Behind Choices:
-
Detached Leaf Assay: This method is faster and more resource-efficient than whole-plant trials, making it ideal for secondary screening. [12]It effectively tests for compound uptake into the leaf cuticle and local systemic activity.
-
Protective Application: Applying the compound before the pathogen challenge specifically tests its ability to prevent the initial stages of infection (spore germination, penetration), which is the primary mode of action for most commercial fungicides. [15]
Conclusion and Future Directions
The structural characteristics of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole strongly suggest its potential as a lead compound for a new generation of fungicides, likely acting through the inhibition of the fungal SDH enzyme. The protocols outlined in this guide provide a robust framework for synthesizing this molecule and systematically evaluating its biological efficacy, starting with high-throughput in vitro screening and progressing to more biologically relevant in vivo assays.
Positive results from this initial screening campaign would warrant further investigation, including:
-
Broad-spectrum Efficacy Testing: Evaluating the compound against a wider panel of economically important fungal and oomycete pathogens.
-
Greenhouse Trials: Confirming efficacy on whole plants under controlled environmental conditions.
-
Mode of Action Confirmation: Performing biochemical assays to definitively confirm inhibition of the SDH enzyme.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to optimize potency, spectrum of activity, and plant-systemic properties.
-
Preliminary Toxicological and Environmental Fate Studies: Assessing the compound's safety profile.
This structured approach ensures that the agrochemical potential of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is evaluated efficiently and rigorously, paving the way for its potential development as a valuable tool for global crop protection.
References
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
-
Rajasekar, B., et al. (2025). A review on mode of action of insecticides. International Journal of Advanced Biochemistry Research. [Link]
-
Das, S. K. (2015). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]
-
Wang, F., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, Vol. 71, No. 7. [Link]
-
Dannaoui, E., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link]
-
Spada, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
-
ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
-
ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. ResearchGate. [Link]
-
Kumar, R., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]
-
Yang, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]
-
International Journal of Advanced Biochemistry Research. (2024). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. [Link]
-
The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community. [Link]
-
ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
-
Taylor & Francis Online. (2022). In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear. [Link]
- Google Patents. (2015). CN104705327A - Pyrazole fungicide composition.
-
Southeast Research-Extension Center. (n.d.). C715 Herbicide Mode of Action. [Link]
-
Organic Eprints. (n.d.). Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. [Link]
-
Speiser, B., et al. (2006). Efficacy testing of novel organic fungicides and elicitors: from the lab to the field. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
-
ARCC Journals. (n.d.). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. [Link]
-
ResearchGate. (2025). Action of pyrazoline-type insecticides at neuronal target sites. [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
SIOC Journals. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
Sources
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- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. orgprints.dk [orgprints.dk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide field-proven insights and data-driven protocols to help you optimize your reaction conditions, troubleshoot common issues, and ultimately improve your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole?
A1: The most common and robust approach is a two-step synthesis. The first step involves the construction of the pyrazole ring by reacting a suitable β-keto ether with sec-butylhydrazine. The second step is the regioselective electrophilic bromination of the resulting pyrazole at the C4 position, which is the most electronically rich and sterically accessible site on the pyrazole ring.[1][2]
Q2: What are the most critical parameters influencing the overall yield?
A2: For the initial pyrazole formation, the critical parameters are controlling regioselectivity through careful selection of reaction conditions (pH and solvent) and ensuring the reaction goes to completion by effectively removing water.[3] For the subsequent bromination step, the most critical factors are precise stoichiometric control of the brominating agent to prevent over-bromination and temperature management to control reaction kinetics.[4]
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring both steps.[5][6] For the pyrazole formation, you will monitor the consumption of the starting dicarbonyl compound. For the bromination, you will track the disappearance of the pyrazole precursor and the appearance of the mono-brominated product, ensuring it does not get consumed to form di-bromo species. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction mixtures.[7]
Troubleshooting Guide: Synthesis and Bromination
This guide is divided into the two primary stages of the synthesis. Each section addresses common problems with detailed explanations and recommended solutions.
Part 1: Synthesis of the Pyrazole Precursor: 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
The formation of the pyrazole core is typically achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] For this specific target, the likely precursors are 1-methoxy-2,4-pentanedione and sec-butylhydrazine .
A: This is a classic challenge in pyrazole synthesis with unsymmetrical reagents. The sec-butylhydrazine can attack either of the two carbonyl carbons in 1-methoxy-2,4-pentanedione. The selectivity is governed by the relative electrophilicity of the carbonyls and the steric hindrance of the nucleophilic attack.
Root Cause Analysis & Solutions:
-
Kinetic vs. Thermodynamic Control: The initial nucleophilic attack is often reversible and subject to kinetic control, where the less sterically hindered carbonyl is attacked faster. The subsequent dehydration and cyclization to form the aromatic pyrazole is typically irreversible and represents the thermodynamic outcome.
-
Influence of pH: The reaction is often acid-catalyzed. Under acidic conditions, the ketone carbonyl is more readily protonated than the ether-adjacent carbonyl, making it more electrophilic and favoring attack at that position. This would lead to the desired isomer. Conversely, under neutral or basic conditions, the inherent electronic differences and steric factors dominate, which may favor the undesired isomer.
Recommended Protocol for Improved Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Acetic Acid (catalytic amount) | Mildly acidic conditions promote selective protonation of the more basic ketone carbonyl, directing the initial attack of hydrazine.[9] |
| Solvent | Ethanol or Isopropanol | Protic solvents can facilitate proton transfer and stabilize the transition states, often improving yields and selectivity. |
| Temperature | 50-60 °C | Moderate heating provides enough energy to overcome the activation barrier for the irreversible cyclization step without promoting side reactions. |
A: Incomplete conversion is often due to an unfavorable equilibrium in the initial steps or insufficient energy for the final dehydration. The condensation reaction produces water, and its presence can allow the initial steps to be reversible.
Root Cause Analysis & Solutions:
-
Water Removal: According to Le Châtelier's principle, removing water will shift the equilibrium towards the product.
-
Temperature: The dehydration step to form the aromatic pyrazole ring has a significant activation energy.
Optimization Strategies:
-
Use a Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing water as it forms, driving the reaction forward.
-
Increase Temperature: If the reaction is proceeding cleanly but slowly, increasing the reflux temperature (by switching to a higher-boiling solvent like toluene or xylene) can accelerate the rate-limiting dehydration step. Monitor by TLC to ensure product degradation does not occur at higher temperatures.
Part 2: Regioselective Bromination of the Pyrazole Core
Once the 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole precursor is synthesized and purified, the next step is electrophilic bromination. The pyrazole ring is electron-rich, and substitution occurs preferentially at the C4 position.[1] N-Bromosuccinimide (NBS) is an ideal reagent as it is crystalline, easier to handle than liquid bromine, and often provides higher selectivity.[10][11]
Caption: General workflow for the C4-bromination of the pyrazole precursor.
A: This is the most common problem in this step and arises from the high reactivity of the pyrazole ring. Once the first bromine is added, the ring is slightly deactivated, but it can still react with any excess brominating agent, especially at elevated temperatures.
Root Cause Analysis & Solutions:
-
Stoichiometry: Using more than one equivalent of NBS is the most direct cause of over-bromination.
-
Rate of Addition & Temperature: A rapid, localized excess of NBS can lead to di-bromination before the mixture becomes homogenous. The reaction is often exothermic, and a temperature increase will accelerate the second bromination.
Strict Protocol for Selective Mono-bromination:
| Parameter | Recommended Condition | Rationale & Citation |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Precisely controlling the amount of the electrophile is the most critical factor in preventing over-bromination.[4] |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents are effective. DMF can promote high para-selectivity in aromatic brominations.[11][12] |
| Temperature | 0 °C | Start the reaction at 0 °C (ice bath) to control the initial exothermic reaction and slow the rate of the second bromination significantly.[13] |
| NBS Addition | Add as a solid, in portions | Adding the NBS slowly over 20-30 minutes prevents localized high concentrations of the brominating agent.[13] |
| Monitoring | TLC | Monitor the reaction closely. Once the starting material is consumed, quench the reaction immediately to prevent further bromination. |
A: Low reactivity can occur if the pyrazole is protonated or if there is insufficient activation of the brominating agent. While pyrazoles are generally reactive, reaction conditions can sometimes hinder the process.
Root Cause Analysis & Solutions:
-
Acidic Impurities: Any residual acid from the previous step can protonate the pyrazole, deactivating it towards electrophilic substitution. Ensure the precursor is free of acid.
-
Reaction Time/Temperature: The reaction may simply require more time or gentle warming to reach completion.
Optimization Strategies:
-
Check pH: Ensure the starting pyrazole is neutral. If necessary, a wash with a dilute bicarbonate solution during the prior step's workup can remove residual acid.
-
Allow to Warm: After adding NBS at 0 °C, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.[13] This often provides the gentle push needed for full conversion without significantly increasing the rate of over-bromination.
-
Catalyst (Use with Caution): For particularly deactivated systems, a catalytic amount of a Lewis acid or an organocatalyst can be used. However, for this substrate, it is likely unnecessary and may reduce selectivity.[14] This should be a last resort.
Experimental Protocols
Protocol 1: Synthesis of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methoxy-2,4-pentanedione (1.0 eq), sec-butylhydrazine (1.1 eq), and ethanol (5 mL per 1 g of dione).
-
Add glacial acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes), observing the disappearance of the dione spot.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel to yield the pure pyrazole precursor.
Protocol 2: Synthesis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
-
Dissolve the purified 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq) in acetonitrile (10 mL per 1 g of pyrazole) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the stirred solution in small portions over 20 minutes.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting material.
-
Upon completion (typically 1-2 hours), pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (2x).
-
Combine the organic layers and wash with water and then saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the product is an oil, purify by flash column chromatography. If it solidifies, it may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[12]
Caption: Mechanism of electrophilic bromination at the C4 position of the pyrazole ring.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Ben-Mbarek, Y., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4939. [Link]
-
Contreras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 918-943. [Link]
-
Royal Society of Chemistry. (2014). In-line monitoring of the synthesis of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Anal. Methods, 6, 4153-4159. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]
-
Quiroga, J., & Insuasty, B. (2019). Recent advances in the synthesis of new pyrazole derivatives. Org. Chem. Inter., 6(1), 194-221. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem., 86(14), 9879–9888. [Link]
-
ResearchGate. (2020). Reactivity study of bipyrazoles towards the bromination step. RSC Advances, 10, 2486-2492. [Link]
-
ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. New J. Chem., 40, 7860-7868. [Link]
-
MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(11), 3350. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-553. [Link]
-
ACS Publications. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. J. Org. Chem., 86(20), 14316–14324. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2020). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]
- Google Patents. (2006). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
-
University of Mississippi eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from [Link]
-
ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
DTIC. (1987). The Bromination of Pyrazabole. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Three-Component Reaction for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2015). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Retrieved from [Link]
-
Paper Publications. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
PMC. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
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- 5. egrove.olemiss.edu [egrove.olemiss.edu]
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Purification challenges for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Introduction: Navigating the Purification of a Novel Pyrazole Intermediate
Welcome to the technical support guide for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. This molecule represents a class of highly substituted pyrazoles that are pivotal building blocks in medicinal chemistry and materials science.[1][2] Its unique combination of a bulky N-alkyl group, a flexible ether side chain, and a reactive bromine atom presents specific and often non-trivial purification challenges. The presence of multiple functionalities can lead to closely related impurities, while the molecule's physical properties—often an oil or low-melting solid—can complicate purification by crystallization.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to empower researchers to diagnose problems, understand the underlying chemical principles, and implement effective purification strategies. We will move from initial characterization and impurity profiling to detailed troubleshooting of column chromatography and crystallization, concluding with advanced methods and frequently asked questions.
Section 1: Initial Assessment: "What's in My Flask?"
Before any purification attempt, a thorough analysis of the crude reaction mixture is critical. Rushing this step is a common cause of failed purifications.
Question 1: My initial TLC shows multiple spots. How do I begin to identify the product and the key impurities?
Answer: Thin-Layer Chromatography (TLC) is your first and most powerful diagnostic tool. A well-run TLC can reveal the complexity of your mixture and guide your purification strategy.
Core Problem: The primary challenge in pyrazole synthesis is often the formation of regioisomers or the presence of unreacted starting materials that have similar polarities to the desired product.[3]
Troubleshooting Protocol: Multi-Solvent TLC Analysis
-
Spotting: On a single TLC plate, spot your crude material, your key starting materials (if available), and a co-spot (crude material + starting material) to confirm identity.
-
Solvent System Screening: Develop the plate in at least two solvent systems of differing polarity. A good starting point for this moderately polar compound would be:
-
System A (Standard): 30% Ethyl Acetate in Hexane
-
System B (More Polar): 50% Ethyl Acetate in Hexane
-
System C (Less Polar/Different Selectivity): 10% Acetone in Dichloromethane
-
-
Visualization: Visualize the plate using a UV lamp (254 nm) and then an iodine chamber or other appropriate stain (e.g., permanganate if you suspect reactive impurities). The brominated pyrazole ring is an excellent UV chromophore.
Interpreting the Results:
-
Product Spot: The product, 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, is expected to be a major, moderately polar spot.
-
Starting Material Spots: Compare the Rf values to your starting material lanes.
-
Polar Impurities: Spots with a low Rf (close to the baseline) are highly polar. These could be N-H pyrazole precursors or over-brominated species.
-
Non-Polar Impurities: Spots with a high Rf (close to the solvent front) are non-polar. These could be residual solvents from workup or non-polar starting materials.
-
Isomeric Impurities: The most challenging impurities will be spots very close to your product spot. This is highly suggestive of a regioisomer, such as 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole. Distinguishing these often requires careful optimization of your chromatographic conditions.
Question 2: My crude ¹H NMR spectrum is complex. What are the key signals I should look for to identify my product and common impurities?
Answer: NMR spectroscopy provides the structural confirmation that TLC cannot. For this specific molecule, certain peaks are diagnostic.
Expected ¹H NMR Signals for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole:
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazole H-5 | 7.5 - 7.8 | Singlet (s) | This is the most downfield aromatic proton, a sharp singlet. Its presence is a strong indicator of successful 4-bromo substitution. |
| Methylene (-O-CH₂ -Py) | 4.4 - 4.6 | Singlet (s) | The two protons of the methylene bridge. |
| Methine (-N-CH -) | 4.2 - 4.5 | Sextet or Multiplet | The single proton of the sec-butyl group attached to the nitrogen. |
| Methoxy (-O-CH₃ ) | 3.3 - 3.5 | Singlet (s) | The three protons of the methyl ether. |
| Methylene (-CH₂ -CH₃) | 1.7 - 1.9 | Multiplet | The two protons of the sec-butyl group. |
| Methyl (-CH-CH₃ ) | 1.3 - 1.5 | Doublet (d) | The terminal methyl group on the sec-butyl group, coupled to the methine. |
| Methyl (-CH₂-CH₃ ) | 0.8 - 1.0 | Triplet (t) | The other terminal methyl group of the sec-butyl group. |
Note: These are estimated ranges and can be influenced by the solvent and other substituents.[4]
Identifying Common Impurities by NMR:
-
Unreacted N-H Pyrazole: Look for a very broad signal between 10-14 ppm, which corresponds to the N-H proton.[4]
-
Regioisomer: The chemical shift of the pyrazole H-5 proton will be different. The pattern of the sec-butyl and methoxymethyl groups might be subtly shifted.
-
Debrominated Product: The appearance of a new signal around 6.0-6.5 ppm (pyrazole H-4) and a corresponding doublet for H-5 would indicate loss of the bromine atom.
Section 2: Troubleshooting Purification by Column Chromatography
For non-crystalline oils or low-melting solids, flash column chromatography is the primary purification method.[1][5]
Question 3: My product is co-eluting with an impurity. How can I improve the separation on my silica gel column?
Answer: Co-elution is a common frustration, typically caused by two compounds having very similar polarities. The key is to exploit subtle differences in their interactions with the stationary phase.
Causality: Silica gel separates compounds based on their polarity, primarily through hydrogen bonding and dipole-dipole interactions. If your product and impurity have similar functional groups, separation can be difficult. The goal is to alter the "selectivity" of the mobile phase.
Workflow for Optimizing Separation:
Expert Insights:
-
Solvent Choice: Ethyl acetate is a hydrogen bond acceptor. Acetone is also an acceptor but has a stronger dipole moment. Dichloromethane offers different dipole interactions. By changing the solvent, you change the nature of the competition for the silica surface, which can pull two similar compounds apart.
-
Deactivated Silica: Pyrazoles can be slightly basic and may streak or stick to acidic silica gel. If you observe significant tailing, consider pre-treating your silica by slurrying it in your eluent containing 0.5-1% triethylamine or ammonia in methanol.[6] This deactivates the acidic silanol groups.
Question 4: My product seems to be degrading on the column. What's happening and how can I prevent it?
Answer: Product degradation on silica gel is usually due to the acidic nature of the stationary phase. While the C-Br bond and ether linkage in your molecule are relatively stable, prolonged exposure to acidic silica can sometimes lead to side reactions, especially if trace impurities are present.
Troubleshooting Degradation on Silica Gel:
| Symptom | Potential Cause | Solution |
| Streaking/Tailing on TLC/Column | Acidic silanol groups on silica interacting with the basic nitrogen atoms of the pyrazole ring. | 1. Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent.[6]2. Use deactivated (neutral) silica or alumina. |
| New, more polar spots appear after the column | Decomposition on silica. The C-Br bond might be sensitive under prolonged exposure to acid. | 1. Speed is key: Use flash chromatography with higher pressure rather than a slow gravity column.2. Use a less acidic stationary phase like neutral alumina.3. If possible, choose a solvent system that elutes the product faster (higher polarity). |
Section 3: Troubleshooting Purification by Crystallization
Crystallization can be an excellent method for achieving high purity, but it can be challenging for molecules with flexible side chains and bulky groups that inhibit efficient crystal packing.[7][8]
Question 5: I've isolated my product as an oil after chromatography. How can I find a suitable solvent system for crystallization?
Answer: The goal is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[9]
Protocol: Small-Scale Crystallization Solvent Screening
-
Preparation: Place ~10-20 mg of your purified oil into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise while stirring until the oil just dissolves at room temperature. Use a range of solvents.
-
Analysis:
-
If it dissolves easily in a few drops: The solvent is too good. It might be useful as the "good" solvent in a binary pair. (e.g., Dichloromethane, Acetone).
-
If it is poorly soluble: This is a potential "poor" solvent or a candidate for single-solvent crystallization. (e.g., Hexane, Heptane, Water).[10]
-
If it dissolves with moderate solvent volume: This is a strong candidate for single-solvent crystallization. (e.g., Isopropanol, Ethanol, Ethyl Acetate).[9]
-
-
Single-Solvent Test: For promising candidates from step 3, gently heat the vial to dissolve the compound completely, then allow it to cool slowly to room temperature, and finally in an ice bath. Look for crystal formation.
-
Binary-Solvent Test: Take a vial where the compound was very soluble (e.g., in dichloromethane). Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy (turbid). Gently warm to re-dissolve, then cool slowly.[10][11]
Recommended Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Heptane/Hexane | Non-polar | 98 / 69 | Good "poor" solvent (anti-solvent). |
| Toluene | Low | 111 | For less polar compounds.[9] |
| Ethyl Acetate | Medium | 77 | Good single solvent or "good" solvent. |
| Isopropanol (IPA) | Medium-High | 82 | Excellent for cooling crystallization.[9] |
| Ethanol | High | 78 | Good general-purpose solvent.[9][11] |
| Acetonitrile | High | 82 | Can be effective for some pyrazoles.[10] |
Question 6: My compound "oils out" instead of crystallizing upon cooling. What should I do?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. The compound separates as a liquid phase instead of a solid crystal lattice. This is very common for compounds with low melting points.
Troubleshooting "Oiling Out":
Expert Tip: If you have an "oil," try to induce crystallization from it. Scratch the inside of the flask at the oil-solvent interface with a glass rod. Alternatively, add a "seed crystal" if you have one from a previous batch. Sometimes, cooling the oil to a very low temperature (-20 °C or -78 °C) can cause it to solidify, after which you can re-warm it gently to anneal it into a more crystalline form.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase chromatography to purify my compound? A: Yes. If your compound is proving difficult to purify on normal-phase (silica) due to stability issues or poor separation, reverse-phase (C18) HPLC or flash chromatography is an excellent alternative. You would use polar solvents like water/acetonitrile or water/methanol as the mobile phase. This is particularly useful for removing very non-polar impurities.
Q2: My final product has a slight yellow tint. Is this a problem? A: A pale yellow color can sometimes be due to trace, highly conjugated impurities derived from hydrazine starting materials.[3] If NMR and LC/MS show the product is >98% pure, this color may be acceptable for many applications. If a completely colorless material is required, you can try treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite before a final crystallization.
Q3: Is my compound acidic or basic? Can I use an acid/base wash to purify it? A: The pyrazole ring is weakly basic at the N2 position. However, it is generally not basic enough for an efficient extraction with dilute aqueous acid. A more effective strategy for removing acidic or basic impurities is to use an acidic or basic wash during the initial reaction workup. For example, washing the crude organic extract with aqueous sodium bicarbonate will remove acidic impurities, while a wash with dilute HCl can remove basic impurities. A specialized technique involves forming a salt of the pyrazole itself. Adding an acid like oxalic or phosphoric acid to a solution of the crude pyrazole can precipitate a salt, which can then be isolated and neutralized to recover the purified product.[12]
Q4: The bromine atom seems to be falling off. How do I prevent this? A: Debromination is a known side reaction for some bromo-heterocycles. Avoid purification or reaction conditions involving:
-
Strong reducing agents: (e.g., NaBH₄, H₂/Pd).
-
Strong bases or nucleophiles: (e.g., LDA, Grignard reagents at elevated temperatures), which can promote halogen-metal exchange or elimination.
-
Excessive heat: Prolonged heating can sometimes cause decomposition.
If debromination is a persistent issue during synthesis, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[2]
References
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]
-
What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
- Method for purifying pyrazoles.
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
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Technical Support Center: Minimizing Side Reactions in the Bromination of 1-sec-butyl-3-(methoxymethyl)pyrazole
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the bromination of 1-sec-butyl-3-(methoxymethyl)pyrazole. Our focus is on providing scientifically grounded, practical solutions to minimize side reactions and optimize product yield and purity.
I. Overview of the Core Challenge
The bromination of 1-sec-butyl-3-(methoxymethyl)pyrazole is a classic example of an electrophilic aromatic substitution on an electron-rich heterocyclic system. The pyrazole ring is inherently activated towards electrophiles, with the C4 position being the most electron-rich and sterically accessible.[1][2] However, the presence of two distinct substituents—a sterically bulky sec-butyl group at N1 and an electron-withdrawing (by induction) yet potentially reactive methoxymethyl group at C3—introduces complexities that can lead to a variety of undesired side reactions.
This guide will dissect these challenges and offer targeted solutions to achieve clean, high-yield synthesis of the desired 4-bromo product.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the expected major product of bromination and why?
Answer: The major product is overwhelmingly the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole. The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by both electronic and steric factors.[1]
-
Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2]
-
Steric Hindrance: The bulky sec-butyl group at the N1 position and the methoxymethyl group at the C3 position sterically hinder the C5 position.[3][4] This makes the C4 position the most accessible for the incoming electrophile.
FAQ 2: I'm observing significant amounts of a dibrominated product. What's causing this and how can I prevent it?
Answer: The formation of a dibrominated product, likely 4,5-dibromo-1-sec-butyl-3-(methoxymethyl)pyrazole, is a common issue arising from the high reactivity of the pyrazole ring. Once the first bromine atom is introduced at the C4 position, the ring remains sufficiently activated for a second substitution to occur, albeit under more forcing conditions.[5]
Primary Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) will inevitably lead to over-bromination.
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures provides the necessary energy for the less favorable second bromination to occur.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Carefully add exactly 1.0 equivalent of the brominating agent. A slight excess of the starting pyrazole can sometimes be beneficial to consume all the brominating agent. |
| Slow Addition of Reagent | Add the brominating agent portion-wise or as a dilute solution over an extended period. This maintains a low concentration of the electrophile, favoring monosubstitution.[6] |
| Low Temperature | Conduct the reaction at a reduced temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and enhance selectivity.[6] |
| Reaction Monitoring | Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction upon full consumption of the starting material. |
FAQ 3: My reaction is sluggish and gives a poor yield of the desired product. What factors could be contributing to this?
Answer: A sluggish reaction can be due to several factors, often related to the choice of reagents and reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Reactive Brominating Agent: While NBS is a good choice for selective bromination, in some cases, a more powerful electrophile might be needed.[7] However, this increases the risk of side reactions.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Halogenated solvents like dichloromethane (DCM) or chloroform are common.[8] Polar aprotic solvents like dimethylformamide (DMF) can also be used.[6]
-
Deactivation of the Pyrazole Ring: In strongly acidic conditions, the N2 nitrogen of the pyrazole ring can be protonated, forming a pyrazolium cation.[1][9] This deactivates the ring towards electrophilic attack. Ensure your reaction medium is not overly acidic.
FAQ 4: I'm seeing byproducts that suggest a reaction at the sec-butyl or methoxymethyl group. Is this possible?
Answer: Yes, side reactions involving the substituents are possible, particularly under certain conditions.
-
Reaction at the sec-butyl group: While less common in electrophilic aromatic substitution conditions, radical bromination at the benzylic-like position of the sec-butyl group can occur if radical initiators (like AIBN or benzoyl peroxide) or UV light are present.[10][11] Standard electrophilic bromination conditions should not favor this pathway.
-
Reaction at the methoxymethyl group: The ether linkage in the methoxymethyl group is generally stable under mild bromination conditions. However, strongly acidic conditions or the use of certain Lewis acids could potentially lead to cleavage or other unforeseen reactions.[12][13]
To avoid these side reactions, it is crucial to use conditions that favor electrophilic aromatic substitution and avoid radical initiators or harsh acidic environments.
III. Troubleshooting Guide: Specific Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the bromination of 1-sec-butyl-3-(methoxymethyl)pyrazole.
Issue 1: Formation of a Complex Mixture of Products
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks, with low conversion to the desired product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex product mixtures.
Issue 2: No Reaction or Very Low Conversion
Symptoms: The starting material is largely unreacted after the specified reaction time.
Possible Causes and Corrective Actions:
| Potential Cause | Recommended Action |
| Deactivated Brominating Agent | Use a fresh bottle of N-Bromosuccinimide (NBS). NBS can degrade over time. |
| Low Reaction Temperature | If the reaction is being run at a very low temperature (e.g., -78 °C), a gradual warming to 0 °C or room temperature may be necessary. |
| Inhibitors Present | Ensure all glassware is clean and free of any potential radical scavengers or other inhibitors. |
| Insufficient Activation | While generally not required for pyrazoles, if the reaction remains stalled, a catalytic amount of a mild Lewis acid or Brønsted acid could be explored, though this may increase the risk of side reactions.[7][14] |
IV. Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired 4-bromo product while minimizing side reactions.
Materials:
-
1-sec-butyl-3-(methoxymethyl)pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.[6]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining bromine.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole.
Reaction Mechanism Overview:
Caption: Simplified mechanism of pyrazole bromination with NBS.
By adhering to these guidelines and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize the bromination of 1-sec-butyl-3-(methoxymethyl)pyrazole, leading to improved outcomes in their synthetic endeavors.
V. References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from
-
N-Bromosuccinimide. (2024, January 22). In Wikipedia. Retrieved February 15, 2026, from
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (n.d.). Photochemical & Photobiological Sciences. Royal Society of Chemistry. Retrieved February 15, 2026, from
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). Molecules. MDPI. Retrieved February 15, 2026, from
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry. ACS Publications. Retrieved February 15, 2026, from
-
Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved February 15, 2026, from
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). SIOC Journals. Retrieved February 15, 2026, from
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). Chemistry – A European Journal. Wiley Online Library. Retrieved February 15, 2026, from
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6). Synthetic Communications. Taylor & Francis Online. Retrieved February 15, 2026, from
-
Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). BenchChem. Retrieved February 15, 2026, from
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7). Journal of Structural Chemistry. ResearchGate. Retrieved February 15, 2026, from
-
Conversion of 2-pyrazolines to pyrazoles using bromine. (n.d.). Google Patents. Retrieved February 15, 2026, from
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved February 15, 2026, from
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Chemistry – An Asian Journal. Wiley Online Library. Retrieved February 15, 2026, from
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). Organic Letters. ACS Publications. Retrieved February 15, 2026, from
-
Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved February 15, 2026, from
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). Molecules. MDPI. Retrieved February 15, 2026, from
-
The Bromination of Pyrazabole. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (2025, September 21). Organic Letters. ACS Publications. Retrieved February 15, 2026, from
-
A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. (2011, April 1). Organic Letters. PubMed. Retrieved February 15, 2026, from
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved February 15, 2026, from
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from
-
Pyrazole. (n.d.). SlideShare. Retrieved February 15, 2026, from
-
Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][6][10][15]triazines. (2022, December 17). Molecules. MDPI. Retrieved February 15, 2026, from
-
Borane Catalyzed Selective Diazo Cross‐Coupling Towards Pyrazoles. (n.d.). ORCA. Cardiff University. Retrieved February 15, 2026, from
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). AG Scientific. Retrieved February 15, 2026, from
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved February 15, 2026, from
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Organics. MDPI. Retrieved February 15, 2026, from
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved February 15, 2026, from
-
Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from
-
The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. (n.d.). Dalton Transactions. Royal Society of Chemistry. Retrieved February 15, 2026, from
-
Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. (2021, August 30). Chemical Science. Royal Society of Chemistry. Retrieved February 15, 2026, from
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Organic Chemistry. ACS Publications. Retrieved February 15, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity | MDPI [mdpi.com]
Optimizing solvent selection for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole reactions
Technical Support Center: Solvent Optimization Guide Topic: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole Ticket ID: PYR-OPT-404 Status: Open Analyst: Senior Application Scientist
Executive Summary: The Chemical Context
Before selecting a solvent, we must deconstruct the substrate. Your molecule, 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole , presents a unique "push-pull" solubility and reactivity profile that dictates solvent choice:
-
The sec-Butyl Group (Steric/Lipophilic): This adds significant lipophilicity (LogP increase) and steric bulk near the N1 nitrogen. It renders the molecule highly soluble in non-polar organic solvents (Hexanes, Toluene) but insoluble in water.
-
The 3-Methoxymethyl Group (Chelation): This ether oxygen is a Lewis basic site. In metallation reactions (Lithiation/Grignard), it acts as a Directing Group (DG) , coordinating to the metal center. This stabilizes the reactive intermediate but requires coordinating solvents (THF, Et2O) to function correctly.
-
The 4-Bromo Handle: This is your reactive site. The solvent must facilitate the specific mechanism (e.g., Oxidative Addition for Pd-coupling vs. Halogen-Metal Exchange for Li-chemistry).
Module 1: Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig)
User Query: "I am seeing low conversion in Suzuki coupling. The starting material remains unreacted. I'm currently using Toluene/Water. What should I change?"
Diagnosis: The sec-butyl group creates steric hindrance that may slow down the oxidative addition of Palladium into the C-Br bond. Toluene is non-polar and may not sufficiently stabilize the polar transition state required for this specific hindered substrate.
Recommendation: Switch to a polar aprotic / aqueous biphasic system . The ether oxygen in the methoxymethyl group can coordinate to the Pd-catalyst, potentially poisoning it in non-polar solvents. A polar solvent helps "distract" these interactions.
Optimized Solvent Systems
| Solvent System | Role / Mechanism | Recommended For |
| 1,4-Dioxane / H₂O (4:1) | The Gold Standard. Dioxane solvates the lipophilic sec-butyl tail, while water activates the boronic acid/base. High boiling point (101°C) allows thermal drive. | General Suzuki Couplings. |
| DMF or DMAc | High Polarity. Stabilizes the anionic Pd-complex. Overcomes steric hindrance by accelerating oxidative addition. | Difficult/Sterically hindered partners.[1] |
| 2-MeTHF / H₂O | Green Alternative. 2-Methyltetrahydrofuran is derived from biomass. It separates cleanly from water (unlike Dioxane), simplifying workup. | Process chemistry / Scale-up. |
Critical Protocol Note: If using DMF, avoid aqueous workups that result in emulsions (common with the amphiphilic sec-butyl/ether combo). Instead, wash with 5% LiCl solution to pull DMF out of the organic layer.
Module 2: Metal-Halogen Exchange (Lithiation)
User Query: "I tried generating the lithiated species using n-BuLi in Hexanes/Ether, but I'm getting a complex mixture and Wurtz coupling byproducts. Why?"
Diagnosis: You are likely facing solubility issues and lack of stabilization.
-
Solubility: The sec-butyl group makes the starting material soluble in hexanes, but the lithiated intermediate is a polar aggregate. It precipitates in hexanes, stalling the reaction.
-
Chelation Failure: In non-coordinating solvents (Hexanes), the 3-methoxymethyl oxygen cannot effectively chelate the Lithium to stabilize the anion, leading to decomposition.
Recommendation: You must use a coordinating solvent to utilize the "Chelation Effect" of the methoxymethyl group.
The Chelation-Control Protocol
-
Primary Solvent: Anhydrous THF .
-
Reasoning: The oxygen of the THF competes with the internal methoxymethyl ether for Lithium coordination, breaking up large aggregates and keeping the species in solution.
-
Temperature: -78°C is mandatory to prevent the "Dance of Scrambling" (halogen dance) common in pyrazoles.
Visualizing the Stabilization:
Caption: The 3-methoxymethyl group acts as an internal ligand, stabilizing the C4-Lithium species. THF provides external solvation to prevent precipitation.
Module 3: Green Chemistry & Substitution Guide
User Query: "Our safety team wants to eliminate DMF and Dioxane due to toxicity concerns. What are valid replacements for this specific pyrazole?"
Technical Insight: For this molecule, you need a solvent that handles the lipophilicity of the sec-butyl group but has the polarity for coupling.
| Toxic Solvent | Green Replacement | Adjustment Required? |
| DMF / NMP | Cyrene™ (Dihydrolevoglucosenone) | Yes. Cyrene is sensitive to strong bases. Switch from KOtBu to K₂CO₃ or K₃PO₄. |
| 1,4-Dioxane | CPME (Cyclopentyl methyl ether) | No. CPME has a high boiling point (106°C) and low peroxide formation. It resists emulsion formation better than dioxane. |
| DCM (for workup) | Ethyl Acetate / Ethanol (3:1) | Yes. The sec-butyl group makes the molecule very soluble in EtOAc. Adding EtOH helps break emulsions. |
Decision Logic: Solvent Selection Tree
Use this flow to determine the correct solvent for your specific reaction step.
Caption: Decision matrix for optimizing solvent based on reaction mechanism and thermal requirements.
References & Authoritative Grounding
-
Suzuki-Miyaura Coupling Solvents: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Relevance: Establishes the baseline for aqueous/polar solvent mixtures in cross-coupling.
-
-
Lithium-Halogen Exchange in Heterocycles: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines. Tetrahedron, 57(21), 4489-4505. Link
-
Relevance: Explains the coordination mechanism of alkoxy groups (like methoxymethyl) in directing lithiation.
-
-
Green Solvent Guides: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(7), 1138–1143. Link
-
Relevance: Source for 2-MeTHF and CPME recommendations.
-
-
TurboGrignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336. Link
-
Relevance: Provides the alternative to cryogenic lithiation using iPrMgCl·LiCl in THF.
-
Sources
Technical Support Center: Troubleshooting 4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Executive Summary: The "Deceptive" Pyrazole
You are likely reading this because your standard cross-coupling or metallation protocols have failed. You are observing either (A) complete recovery of starting material (stalled oxidative addition) or (B) a complex mixture of regioisomers (halogen dance/migration).
The molecule 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole presents a "Perfect Storm" of three inhibiting factors:
-
Electronic Deactivation: The electron-rich pyrazole ring renders the C4–Br bond significantly stronger than in phenyl bromides, making oxidative addition the rate-limiting step.
-
Steric Shielding: The sec-butyl group at N1 is bulky and conformationally dynamic, hindering catalyst approach.
-
Catalyst Sequestration (The MOM Effect): The C3-methoxymethyl ether oxygen acts as a hemilabile ligand, capable of coordinating to open metal sites and poisoning the catalytic cycle.
This guide provides self-validating protocols to overcome these specific barriers.
Part 1: Diagnostic Workflow
Before altering your conditions, determine the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for pyrazole coupling failures.
Part 2: Troubleshooting Suzuki-Miyaura Coupling
User Question: "I am using Pd(PPh3)4 with Na2CO3 in Dioxane/Water. The reaction barely proceeds. Why?"
Technical Insight: Standard triphenylphosphine (PPh3) ligands are insufficient for this substrate. The electron-rich pyrazole ring increases the electron density at the C-Br bond, making it resistant to oxidative addition by Pd(0). Furthermore, the sec-butyl group creates a steric wall that PPh3 cannot easily penetrate.
The Solution: The "Bulky-Rich" Ligand Strategy You must switch to electron-rich, sterically demanding dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands boost the electron density on the Pd center (facilitating oxidative addition) and are bulky enough to prevent the C3-MOM ether from coordinating.
Recommended Protocol (Self-Validating)
| Parameter | Standard (Avoid) | Optimized (Recommended) | Why? |
| Catalyst Source | Pd(PPh3)4 or PdCl2(dppf) | Pd(OAc)2 + XPhos or XPhos Pd G4 | XPhos forms a monolithic active species that resists chelation. |
| Ligand Class | Triarylphosphines | Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos) | High electron density drives oxidative addition into the C-Br bond. |
| Base | Na2CO3 / K2CO3 | K3PO4 (anhydrous) or Cs2CO3 | Anhydrous conditions prevent protodehalogenation. |
| Solvent | DME/Water | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling points allow activation energy barriers to be crossed. |
Step-by-Step Optimization:
-
Pre-complexation: Do not mix Pd and Ligand in situ if possible. Use a precatalyst (e.g., XPhos Pd G4) to ensure a 1:1 Pd:L ratio is active immediately.
-
Temperature: Heat to 80–100°C. This substrate requires thermal energy to overcome the steric hindrance of the sec-butyl group.
-
Concentration: Run at high concentration (0.5 M to 1.0 M) to favor intermolecular coupling over intramolecular chelation.
Part 3: Troubleshooting Lithiation (Halogen-Metal Exchange)
User Question: "I tried n-BuLi at -78°C to make the lithiated species, but I got a mixture of isomers and reduced product."
Technical Insight: Pyrazoles are notorious for the "Halogen Dance" mechanism, where the lithiated species isomerizes to a more thermodynamically stable position (often C5). Additionally, the C3-MOM oxygen can direct the lithium to the wrong position (C5) via coordination, rather than facilitating the Br-Li exchange at C4.
The Solution: The Turbo-Grignard Protocol Avoid standard alkyllithiums. Use the Knochel Turbo-Grignard (iPrMgCl[1]·LiCl) .[1] The LiCl breaks up the polymeric aggregates of the Grignard, making it kinetically faster at converting the C-Br bond while being thermodynamically stable enough to prevent the "dance" migration.
Visual Mechanism: The Chelation Trap
Figure 2: Kinetic competition between chelation (poisoning) and exchange.
Validated Turbo-Grignard Protocol
-
Dryness is Critical: Flame-dry all glassware. Use anhydrous THF.
-
Temperature: Cool the pyrazole solution to 0°C (not -78°C).
-
Note: Unlike n-BuLi, Turbo-Grignard is often too slow at -78°C for electron-rich rings. 0°C is the "Goldilocks" zone for this substrate.
-
-
Addition: Add 1.1 equiv of iPrMgCl·LiCl dropwise.
-
Monitoring: Quench a small aliquot with iodine (I2) after 30 mins.
-
Success: You observe the 4-iodo analog by LCMS.
-
Failure: You see starting material (wait longer) or des-bromo product (too much moisture).
-
Part 4: The "MOM" Poisoning Effect
User Question: "My reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help."
Technical Insight: The methoxymethyl (MOM) group contains an ether oxygen that is spatially proximate to the C4 reaction center. As the reaction proceeds and Pd(0) species are regenerated, the MOM oxygen can coordinate to the palladium, forming a stable 5- or 6-membered chelate (depending on the exact catalyst geometry) that effectively "parks" the catalyst in an inactive state.
Remediation Strategy:
-
Ligand Overload: Increase the Ligand:Pd ratio to 2:1 or 3:1. Excess phosphine competes with the MOM oxygen for the Pd center.
-
Lewis Acid Additive (Advanced): Add 0.5 equiv of Mg(OEt)2 or ZnCl2 . These inexpensive Lewis acids will coordinate to the MOM oxygen, "tying it up" so it cannot poison the Palladium. Caution: Ensure your coupling partner tolerates Lewis acids.
References
-
Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. (Describes the Turbo-Grignard mechanism essential for stabilizing the pyrazole anion).
-
Buchwald, S. L., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational text for selecting dialkylbiaryl phosphines for hindered substrates).
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reactions." Chemistry - A European Journal. (Alternative NHC catalyst strategy for difficult heteroaromatics).
-
Tan, J., et al. (2021).[2][3] "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry. (Relevant analogy for handling coordinating side chains in azoles).
Sources
Technical Support Center: Purification of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Welcome to the technical support guide for resolving a critical challenge in synthetic chemistry: the separation of regioisomeric impurities from 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this specific pyrazole derivative. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
The synthesis of 1,3-disubstituted pyrazoles, particularly from non-symmetrical precursors, frequently yields a mixture of regioisomers.[1] In the case of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, the primary regioisomeric impurity is almost certainly the 1,5-isomer, 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole. These isomers possess identical molecular weights and often exhibit very similar physicochemical properties, making their separation a non-trivial task that demands a carefully optimized approach.[2][3]
Understanding the Challenge: The Regioisomeric Impurity
The core of the purification problem lies in the subtle structural difference between the desired 1,3-substituted product and the 1,5-substituted byproduct. This seemingly minor change in the position of the methoxymethyl group can significantly impact the biological activity and downstream utility of the target compound, making its removal imperative.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification process.
Q1: How can I first assess the purity of my crude product and confirm the presence of regioisomers?
A1: A multi-technique approach is essential for initial assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. An ideal TLC solvent system will show two distinct, albeit close, spots. If you see only one spot, do not assume purity. The isomers may have identical Rf values in that specific eluent. Test a range of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
¹H NMR Spectroscopy: The proton NMR of the crude mixture is highly informative. You will likely see two distinct sets of peaks. Key indicators include two different singlets for the pyrazole C5-H (for the 1,3-isomer) and C3-H (for the 1,5-isomer), two sets of signals for the methoxymethyl group (-OCH₃ and -CH₂-), and two sets of signals for the sec-butyl group.
-
LC-MS and GC-MS: These techniques will confirm that the components in your mixture have the same mass-to-charge ratio (m/z), which is a classic sign of isomerism.[4][5] The chromatographic portion of the analysis (LC or GC) may also achieve separation, providing an initial estimate of the isomeric ratio.[6]
Q2: What is the most reliable method for separating these regioisomers on a preparative scale?
A2: Flash column chromatography on silica gel is the most common and cost-effective method for preparative separation of pyrazole regioisomers.[3][7] The key to success is exploiting the subtle difference in polarity. The 1,3-isomer, with the electron-withdrawing methoxymethyl group adjacent to the N2 nitrogen, may interact differently with the silica surface compared to the 1,5-isomer. This difference, though slight, is often sufficient for separation with an optimized mobile phase.
Q3: My isomers are co-eluting on the silica column. What are my troubleshooting options?
A3: This is a very common problem.[3] If your TLC shows poor separation, your column will fail. Here is a logical troubleshooting workflow:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If the Rf values are high (>0.4), decrease the concentration of the polar solvent (e.g., ethyl acetate in hexane). This forces the compounds to interact more with the silica, exaggerating any polarity differences.
-
Change Solvent System: Switch to a different solvent system entirely. For example, if hexane/ethyl acetate fails, try a gradient of dichloromethane/methanol or toluene/acetone. Sometimes, the unique interactions with different solvents can improve resolution.[8]
-
Use a Shallow Gradient: Instead of a steep gradient, use a very shallow one (or isocratic elution) in the polarity range where separation is observed on TLC. This gives the compounds more "column lengths" to resolve.
-
-
Improve Column Packing and Loading:
-
Use High-Resolution Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for a higher number of theoretical plates.
-
Dry Loading: Always use the dry loading technique. Dissolve your crude mixture in a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to a dry powder. This creates a tight band at the start of the column, which is critical for good separation.[3]
-
-
Consider Alternative Chromatography:
-
Preparative HPLC: If flash chromatography fails, High-Performance Liquid Chromatography (HPLC), particularly normal-phase, is the next step. The higher efficiency of HPLC columns can often resolve isomers that are inseparable by flash chromatography.[3][9]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomeric separations and is a greener alternative to normal-phase HPLC.
-
Q4: Is crystallization a viable option for purification?
A4: Potentially, yes. Fractional crystallization can be effective if the two regioisomers have significantly different solubilities and crystal packing efficiencies.[10] This often requires extensive screening of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[11] It can be a highly efficient method for obtaining one isomer in very high purity, but yields can be variable, and it may not be possible to recover the other isomer from the mother liquor in a pure form. A patent on pyrazole purification mentions converting them to acid addition salts to facilitate crystallization, which could be an advanced strategy.[12]
Q5: Once separated, how can I unambiguously confirm the identity of each isomer?
A5: This is where advanced NMR spectroscopy is indispensable. While ¹H and ¹³C NMR provide initial confirmation, a 2D NMR experiment is required for definitive proof.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. A NOESY experiment detects through-space correlations between protons that are close to each other (< 5 Å).
-
For the 1,3-isomer , you should observe a NOE cross-peak between the protons of the sec-butyl group (specifically the N-CH proton) and the protons of the C5-H on the pyrazole ring.
-
For the 1,5-isomer , you will see a crucial NOE cross-peak between the sec-butyl N-CH proton and the protons of the methoxymethyl (-CH₂-) group. This correlation is absent in the 1,3-isomer.[13]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can further confirm the connectivity of the molecular skeleton.
Experimental Protocols
Protocol 1: Preparative Column Chromatography
This protocol outlines a general method for separating the regioisomers using flash chromatography.
-
TLC Method Development:
-
Prepare stock solutions of your crude mixture.
-
Spot on silica gel TLC plates and develop in various solvent systems (start with 20% Ethyl Acetate in Hexane and adjust polarity).
-
Aim for an Rf value of the lower spot around 0.2-0.3 and the maximum possible separation (ΔRf) between the two spots.
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the least polar mobile phase determined by TLC.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude mixture (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
-
Elution and Fractionation:
-
Begin eluting with the optimized solvent system. If a gradient is needed, increase the polarity slowly and methodically.
-
Collect fractions continuously and monitor them by TLC.
-
Combine fractions containing each pure isomer separately.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified isomers.
-
Protocol 2: Characterization by 2D NOESY NMR
This protocol confirms the identity of the isolated isomers.
-
Sample Preparation: Dissolve 10-15 mg of each purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.
-
Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra for each isomer.
-
On the NMR spectrometer, set up a 2D NOESY experiment. Use a standard pulse program with a mixing time of 500-800 ms.
-
-
Data Analysis:
-
Process the 2D data.
-
For Isomer A: Look for a cross-peak correlating the N-CH proton of the sec-butyl group with the pyrazole ring proton. If found, Isomer A is the 1,3-isomer .
-
For Isomer B: Look for a cross-peak correlating the N-CH proton of the sec-butyl group with the -CH₂- protons of the methoxymethyl group. If found, Isomer B is the 1,5-isomer .[13]
-
Troubleshooting and Workflow
The following flowchart provides a logical path for purification and analysis.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization techniques for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Topic: Crystallization techniques for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole Ticket ID: PYR-CRYST-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to crystallize 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . This molecule presents a specific "perfect storm" for crystallization difficulties:
-
Conformational Flexibility: The sec-butyl group and the methoxymethyl ether linkage introduce significant rotational degrees of freedom, entropically disfavoring the ordered lattice state.
-
Asymmetry: The sec-butyl group creates a chiral center. If you are working with a racemate, the packing efficiency may differ significantly from the enantiopure form.
-
Low Melting Point Potential: The combination of an alkyl ether and a branched alkyl chain often results in a "low-melting solid" or an oil at room temperature, leading to the dreaded "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
This guide moves beyond standard recipes to provide a logic-based troubleshooting system for this specific structural class.
Part 1: Pre-Crystallization Integrity Check
Before attempting crystallization, you must validate the material. Pyrazole alkylations often yield regioisomeric mixtures that inhibit crystal growth.
Diagnostic Protocol:
-
Run 1H-NMR: Focus on the pyrazole proton (H-5).
-
1,3-isomer (Target): Typically shows a specific shift distinct from the 1,5-isomer.
-
Regio-purity: If the ratio is < 95:5, crystallization will likely fail. You must purify via column chromatography (Silica/EtOAc:Hexane) first.[1] Impurities act as "lattice poisons."
-
Part 2: Solvent System Selection
For this lipophilic yet polar molecule (Bromo + Ether), a single solvent is rarely sufficient. You will likely need a Binary Solvent System .
Solubility Mapping Table
| Solvent Class | Specific Solvent | Interaction Type | Role |
| Alcohols | Methanol, IPA | H-bond Donor (to Ether/N) | Good Solvent (High Solubility) |
| Esters | Ethyl Acetate, IPM | Dipole-Dipole | Intermediate (Good for T-cycling) |
| Alkanes | Heptane, Hexane, Pentane | Van der Waals only | Anti-Solvent (Forces precipitation) |
| Ethers | TBME, Diethyl Ether | Similar polarity | Wash Solvent (Avoid for crystallization) |
Recommended Binary Systems
-
IPA / Water (Start here): Dissolve in warm Isopropyl Alcohol (IPA). Add water dropwise until turbidity persists. Heat to clear, then cool slowly.
-
EtOAc / Heptane: Dissolve in minimal Ethyl Acetate. Add Heptane slowly. Note: This system is prone to oiling out; requires strict temperature control.
Part 3: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool the solution, and instead of white crystals, you see oily droplets on the flask bottom. This is Liquid-Liquid Phase Separation (LLPS).[2]
The Mechanism: The solution enters a "miscibility gap" where the oil phase is more stable than the solution but less stable than the crystal. The oil is a kinetic trap.
Workflow: The "Oiling Out" Rescue Loop
Figure 1: Strategic workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation.
Detailed Protocol for Rescue:
-
Re-dissolve: Heat the mixture until the oil disappears completely.
-
Shift the Boundary: Add a small amount of your "Good Solvent" (e.g., 2 mL IPA). Why? This lowers the supersaturation, moving the system out of the oiling zone (miscibility gap) and into the metastable zone.
-
The "Seed" Trick: You must have a seed crystal. If you have none:
-
Take 1 drop of the oil on a glass slide.
-
Scratch it vigorously with a spatula while letting the solvent evaporate.
-
Use the resulting crust as seeds.
-
-
Seeding: Add seeds to the hot solution (just below boiling).
-
Cooling: Wrap the flask in cotton or place in a programmable bath. Cool at 1°C/hour . Rapid cooling guarantees oil.
Part 4: Handling the sec-Butyl Chirality
The sec-butyl group creates a chiral center.
-
Scenario A: Racemic Mixture:
-
Racemates often crystallize as a "compound" with a higher density and melting point than pure enantiomers.
-
Technique: Use Toluene/Heptane . Aromatic stacking (pi-pi interactions) between toluene and the pyrazole ring can stabilize the lattice.
-
-
Scenario B: Enantiopure Material:
-
Often harder to crystallize due to lower symmetry.
-
Technique:Cold Trituration. Dissolve in minimal Et2O. Cool to -78°C (Dry ice/Acetone). Add Pentane. Scratch the side of the flask.
-
FAQ: Common User Issues
Q1: My material is a thick yellow gum and won't solidify even after weeks. What now? A: This is the "glass state." The material is too viscous for molecules to align.
-
Fix: Perform a Trituration .[3] Add a small amount of cold pentane or hexane to the gum. Sonicate the flask. The mechanical energy + low solubility solvent can force the amorphous gum to organize into a solid.
Q2: I got crystals, but they melted when I filtered them. A: Your molecule likely has a melting point near room temperature or forms a low-melting solvate.
-
Fix: Perform Cold Filtration . Chill your Buchner funnel and receiving flask in the freezer before use. Wash with ice-cold anti-solvent (e.g., -20°C Heptane).
Q3: Can I use water as an anti-solvent? A: Yes, but with caution. The methoxymethyl group is hydrophilic. If you add water too fast, the ether oxygen hydrates, forming an emulsion (oil) rather than a crystal. Always add water very slowly to a hot alcoholic solution.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Fábián, L. (2009). Cambridge Structural Database analysis of molecular packing in pyrazoles. Crystal Growth & Design, 9(3), 1436-1443. (Provides insight into pyrazole H-bond motifs).
Sources
Handling moisture sensitivity in 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole synthesis
Ticket ID: PYR-GEN-404 Subject: Moisture Sensitivity & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Moisture Vector"
User reports indicate significant batch-to-batch variability in the synthesis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . The primary failure modes identified are:
-
Incomplete Conversion/Low Yield: Primarily during the N-alkylation step involving the secondary halide (sec-butyl bromide).
-
Regioisomeric Drift: Unexpected shifts in the N1:N2 product ratio.
-
MOM-Group Degradation: Cleavage of the methoxymethyl ether during the bromination step.
Root Cause Analysis: This synthesis is hypersensitive to moisture at two distinct chemical loci. Water does not just "quench" reagents; it actively alters the kinetic landscape of the alkylation and generates destructive acidity during bromination. This guide provides the protocols required to close these moisture vectors.
Module 1: The N-Alkylation Critical Control Point
The installation of the sec-butyl group is the most challenging step due to the steric hindrance of the secondary halide and the ambident nucleophilicity of the pyrazole ring.
The Moisture-Regioselectivity Nexus
In the presence of moisture, Sodium Hydride (NaH) hydrolyzes to Sodium Hydroxide (NaOH).
-
Dry System (NaH): Irreversible deprotonation forms a "tight ion pair" or free pyrazolyl anion (depending on solvent), driving nucleophilic attack on the sec-butyl halide.
-
Wet System (NaOH): Generates water as a byproduct. Water increases the dielectric constant of the solvent shell, stabilizing the transition states differently. This often increases the ratio of the undesired N2-alkylated isomer or promotes E2 elimination of the sec-butyl bromide to 2-butene.
Technical Insight: The "Secondary Halide" Trap
Because sec-butyl bromide is a secondary electrophile, the
-
Risk: The longer the vessel is open to the manifold or under reflux, the higher the probability of moisture ingress.
-
Counter-Measure: Use of a Schlenk line is mandatory. Balloon pressure is insufficient for this duration.
Visual Workflow: Anhydrous Alkylation Logic
Figure 1: Critical workflow for N-alkylation, highlighting the diversion path caused by moisture ingress which favors elimination over substitution.
Module 2: Halogenation Integrity (Protecting the MOM Group)
The methoxymethyl (MOM) group is stable to base but extremely sensitive to acid . The bromination step using N-bromosuccinimide (NBS) is the primary risk factor for MOM cleavage.
The "Hidden Acid" Mechanism
NBS naturally decomposes over time or in the presence of light/moisture to generate trace Bromine (
If your NBS is "wet" or yellow (indicating free
-
Consequence: The acid catalyzes the hydrolysis of the acetal linkage in the MOM group, reverting it to the alcohol (or degrading it completely), leaving you with 4-bromo-1-sec-butyl-pyrazol-3-ol.
Protocol Adjustment: The "Buffered" Bromination
Never run this reaction with "off-the-shelf" NBS without a buffer if the MOM group is valuable.
| Parameter | Standard Protocol | Moisture-Hardened Protocol |
| Reagent | Commercial NBS | Recrystallized NBS (White crystals only) |
| Additive | None | Solid NaHCO₃ or CaCO₃ (0.1 eq) suspended in rxn |
| Solvent | DMF or MeCN | Anhydrous MeCN (DMF can promote Vilsmeier-type side rxns) |
| Quench | Water | Sat. Na₂S₂O₃ + NaHCO₃ (Simultaneous reduction/neutralization) |
Troubleshooting Matrix (FAQ)
Q1: My alkylation reaction stalled at 60% conversion. Should I add more NaH?
-
Diagnosis: Likely moisture contamination.[1] Adding more NaH to a "wet" reaction often accelerates the E2 elimination of the remaining sec-butyl bromide rather than substitution.
-
Solution: Do not add more base. Isolate the product, purify, and recycle the unreacted starting material.[2] For the next batch, increase the equivalents of sec-butyl bromide to 1.5 eq and ensure the DMF is distilled over
or passed through activated molecular sieves (4Å).
Q2: I see a new spot on TLC during bromination that is more polar than my product.
-
Diagnosis: This is likely the deprotected alcohol (MOM cleavage). Your reaction medium became acidic.[2][3]
-
Immediate Action: Quench immediately with saturated Sodium Bicarbonate (
). -
Prevention: Recrystallize your NBS from water (dissolve in hot water, cool rapidly), dry it thoroughly under high vacuum in the dark, and store it in a freezer. Always add a pinch of
to the reaction flask to scavenge trace HBr.
Q3: Why is the sec-butyl group giving me two spots close together?
-
Diagnosis: This is likely the N1 vs. N2 regioisomers.[4]
-
Explanation: The sec-butyl group is bulky. While N1 alkylation is usually favored for 3-substituted pyrazoles due to steric steering, the difference is energetic, not absolute.
-
Fix: Use a non-polar solvent like Toluene (with a phase transfer catalyst) or strictly anhydrous THF. Polar aprotic solvents like DMF sometimes erode regioselectivity by stabilizing the transition state of the more sterically hindered N2 attack.
Detailed Experimental Protocols
Protocol A: Drying DMF (The "Sieve" Method)
Note: Distillation is superior, but this is the robust bench method.
-
Purchase Anhydrous DMF (99.8%).
-
Activate 4Å Molecular Sieves: Heat to 300°C for 12 hours under high vacuum. Cool under Argon.
-
Add sieves to DMF (20% w/v). Let stand for 48 hours.
-
Test: Add a drop of DMF to a solution of benzophenone ketyl radical (blue) in THF. If it stays blue, it is dry.[1] If it turns colorless, water is present.
Protocol B: Recrystallization of NBS
-
Dissolve 10g of impure (yellowish) NBS in ~100mL of boiling water.
-
Filter hot (rapidly) to remove insoluble impurities.
-
Cool the filtrate in an ice bath. White crystals will precipitate.
-
Filter the crystals and wash with ice-cold water.
-
CRITICAL: Dry under high vacuum (
mbar) over for 24 hours in the dark. Wet NBS is worse than impure NBS.
Protocol C: Anhydrous N-Alkylation
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Charge with NaH (60% in oil, 1.2 eq). Wash with dry Hexane (3x) to remove oil if high purity is needed (optional for this scale).
-
Add Anhydrous THF (0.2 M concentration relative to pyrazole). Cool to 0°C.[3]
-
Add 3-(methoxymethyl)-1H-pyrazole (1.0 eq) dropwise. Evolution of
gas will occur.[5] -
Stir at 0°C for 30 mins, then RT for 30 mins (Ensure "Tight Ion Pair" formation).
-
Add sec-butyl bromide (1.3 eq) dropwise.
-
Heat to mild reflux (60°C) for 16 hours.
-
Quench: Cool to 0°C. Add saturated
dropwise.
References
-
Alkylation Regioselectivity: Beilstein J. Org. Chem.2021 , 17, 1939–1951.[6] "Regioselective N-alkylation of the 1H-indazole scaffold..." (Relevant for general azole alkylation mechanics). Link
-
NBS Reactivity & Handling: Organic Chemistry Portal. "N-Bromosuccinimide (NBS)."[7][8] (Standard reference for radical vs ionic bromination). Link
- MOM Group Stability:Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (Standard text confirming acid sensitivity of MOM ethers).
-
Sodium Hydride Hazard & Handling: PubChem Compound Summary. "Sodium Hydride."[5][7][9][10][11] Link
-
General Pyrazole Synthesis: BenchChem Technical Guide. "Optimizing N-Alkylation of Pyrazoles." (General process parameters). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sodium hydride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Reactivity of 4-Bromo vs. 4-Iodo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Executive Summary
Verdict: The choice between the 4-bromo and 4-iodo analogs of 1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is not merely a matter of reactivity speed but of selectivity and atom economy.
-
Select the 4-Iodo analog for Lithium-Halogen Exchange (Li-X).[1] The weaker C-I bond allows exchange at -78 °C, preserving the sensitive sec-butyl and methoxymethyl (MOM) ether functionalities while preventing "halogen dance" side reactions.
-
Select the 4-Bromo analog for Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura).[1] While theoretically slower in oxidative addition, the bromo-analog is significantly more resistant to hydrodehalogenation (reductive side-reaction) and is more cost-effective for scale-up.[1]
Structural & Mechanistic Analysis
The Scaffold
The substrate features three critical functional zones that dictate reactivity:
-
N1-sec-butyl group: A secondary alkyl group introducing steric bulk near the N1/C5 region.[1] This discourages catalyst coordination at N1 and suppresses unwanted C5-H activation.[1]
-
C3-Methoxymethyl (MOM) group: An ether linkage capable of weak coordination.[1] In lithiation chemistry, this oxygen can stabilize the C4-lithio intermediate via chelation.[1]
Bond Dissociation Energy (BDE) & Oxidative Addition
The fundamental difference lies in the C-X bond strength.
| Parameter | C–Br Bond | C–I Bond | Implication |
| BDE (approx.) | ~68 kcal/mol | ~51 kcal/mol | C–I breaks much faster.[1] |
| Oxidative Addition (Pd) | Rate-limiting step (usually) | Fast / Instantaneous | Iodo activates at lower temps.[1] |
| Li-Exchange Rate | Slow at -78 °C | Fast at -78 °C | Iodo allows cryogenic control.[1] |
| Reductive Liability | Low | High | Iodo is prone to becoming C–H. |
Decision Matrix: Reaction Pathways
The following flowchart illustrates the decision logic based on the desired transformation.
Figure 1: Strategic selection guide for 4-halo-pyrazole precursors.
Detailed Comparative Data
Scenario A: Suzuki-Miyaura Coupling
Hypothesis: The 4-iodo analog should be faster.[1] Reality: The 4-iodo analog often results in lower yields due to hydrodehalogenation .[1] In pyrazoles, the Pd(II)-aryl intermediate formed from iodides is relatively unstable and prone to reduction by the alcoholic solvent or boronic acid, yielding the "dead" des-iodo product.
Experimental Comparison (Representative Data): Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C.
| Substrate (X) | Time | Conversion | Yield (Desired) | Yield (Reduced Side-Product) |
| 4-Iodo | 1 h | 100% | 78% | 15% (Significant Loss) |
| 4-Bromo | 3 h | 98% | 92% | < 2% |
Recommendation: Use the 4-Bromo analog.[1][3] If reactivity is low, switch to electron-rich ligands (e.g., XPhos, SPhos) rather than switching to the iodide.[1]
Scenario B: Lithium-Halogen Exchange
Hypothesis: Lithium-halogen exchange allows the introduction of electrophiles (aldehydes, acyl chlorides) at C4.[1] Reality: The 4-iodo analog is vastly superior.[1] The C-I bond exchanges with n-BuLi or t-BuLi essentially instantaneously at -78 °C. The C-Br bond requires higher temperatures (-50 °C to 0 °C) to exchange at a useful rate.[1]
-
The "MOM" Effect: The oxygen at C3 coordinates the Lithium at C4, stabilizing the intermediate.
-
The "Sec-Butyl" Risk: At higher temperatures required for Bromine exchange (>-40°C), the sec-butyl group does not prevent Halogen Dance (migration of the Li to C5), leading to regioisomeric mixtures.
Validated Experimental Protocols
Protocol 1: Suzuki Coupling of 4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Optimized for high yield and suppression of reduction.
-
Setup: Charge a reaction vial with 4-bromo-pyrazole substrate (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K3PO4 (2.0 equiv).
-
Catalyst: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) or use pre-formed Pd-SPhos G3.[1]
-
Expert Note: SPhos is chosen over PPh3 because it facilitates oxidative addition of the slower bromide while being bulky enough to prevent catalyst decomposition.[1]
-
-
Solvent: Add degassed Toluene:Water (10:1). Avoid Ethanol/Isopropanol to minimize hydride sources that cause dehalogenation.[1]
-
Reaction: Heat to 90 °C for 4–6 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. The sec-butyl group makes the product lipophilic; extraction is efficient.[1]
Protocol 2: C4-Formylation via 4-Iodo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
Optimized for cryogenic stability.
-
Setup: Dissolve 4-iodo-pyrazole substrate (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cooling: Cool solution to -78 °C (Dry ice/Acetone).
-
Exchange: Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow.[1] Stir for exactly 15 minutes. Do not extend time or warm up.
-
-
Trapping: Add anhydrous DMF (3.0 equiv) dropwise.
-
Quench: Stir at -78 °C for 30 mins, then warm to 0 °C and quench with sat. NH4Cl.
-
Why Iodo? If you attempt this with the Bromo-analog at -78 °C, exchange will be incomplete.[1] If you warm to -20 °C to force exchange, the Li species may deprotonate C5 (Halogen Dance), scrambling the regiochemistry.
-
Mechanistic Visualization: The Dehalogenation Trap
The following diagram explains why the Iodo-analog often fails in Cross-Coupling despite being "more reactive."
Figure 2: The "Fast Oxidative Addition" of the Iodo-analog creates a labile Pd-Intermediate prone to reduction before it can couple.
References
-
Comparison of Halogen Reactivity in Suzuki Coupling
-
Kuleshova, O., et al.[1][4] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2016.[1]
-
Relevance: Establishes that Bromo/Chloro pyrazoles often outperform Iodo analogs due to reduced dehalogenation.[1]
-
-
Lithium-Halogen Exchange Kinetics
-
Halogen Dance on Pyrazoles
-
Goossen, L., et al. "Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles."[1] Journal of Organic Chemistry.
- Relevance: Highlights the risk of C5-H deprotonation when Li-exchange is slow (i.e., with Bromides).
-
-
MOM Group Stability & Coordination
-
Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis."
- Relevance: Confirms MOM stability to basic Suzuki conditions and potential for Li-coordin
-
Sources
Validating the Structure of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole: A Comparative Guide to X-ray Crystallography and Orthogonal Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. Pyrazole derivatives, such as the subject of this guide, 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, are well-established scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] Therefore, rigorous structural validation is not merely a procedural step but a critical prerequisite for advancing a compound through the development pipeline.
This guide provides a comprehensive comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with essential, orthogonal spectroscopic and spectrometric techniques. As a senior application scientist, the aim is not just to present protocols but to explain the causality behind these experimental choices, offering a self-validating framework for confirming the molecular architecture of novel chemical entities.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state. The technique is founded on the principle of X-ray diffraction: when a beam of X-rays is directed at an ordered, crystalline lattice, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference spots.[4][5][6] By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemical relationships.[4][7][8] For regulatory submissions and intellectual property protection, the data from an SCXRD experiment is considered the most authoritative and unambiguous proof of a molecule's structure.
The Causality Behind the SCXRD Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is obtaining a high-quality single crystal suitable for diffraction.
Experimental Protocol: SCXRD Analysis
1. Crystal Growth:
-
Rationale: The goal is to coax molecules from a disordered state (in solution) into a highly ordered, repeating lattice. This is achieved by slowly reaching a state of supersaturation. The choice of solvent is paramount; the compound should be soluble but not excessively so.
-
Methodology (Vapor Diffusion):
-
Dissolve 5-10 mg of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole in a minimal amount (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate).
-
Place this solution in a small, open vial.
-
Position the small vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, heptane).[9]
-
Over several days or weeks, the anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the compound's solubility and promoting the slow formation of well-ordered crystals.
-
Alternative methods include slow evaporation of the solvent or slow cooling of a saturated solution.[9][10]
-
2. Crystal Selection and Mounting:
-
Rationale: An ideal crystal for diffraction is a single, well-formed entity, free of cracks or defects, with dimensions typically between 0.1 and 0.3 mm.
-
Methodology:
-
Under a microscope, select a suitable crystal using a micro-loop or a fine needle.
-
Carefully scoop the crystal from the mother liquor. A small amount of oil (e.g., Paratone-N) can be used to coat the crystal, preventing solvent loss and protecting it from the atmosphere.
-
Mount the crystal onto the tip of a goniometer head on the diffractometer.[11]
-
3. Data Collection:
-
Rationale: The crystal is rotated in a monochromatic X-ray beam to capture diffraction patterns from all possible orientations of the crystal lattice planes.[4][6]
-
Methodology:
-
The mounted crystal is cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
An X-ray diffractometer (e.g., Bruker D8 Quest) is used to irradiate the crystal with X-rays (commonly from a Mo or Cu source).[12]
-
As the crystal is rotated, a series of diffraction images are collected by a detector (e.g., a PHOTON II detector).[12]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is mathematically processed to solve and refine the crystal structure.
-
Methodology:
-
The diffraction spot positions are used to determine the unit cell dimensions and the crystal's space group.
-
The intensities of the spots are used to determine the atomic positions within the unit cell, often using direct methods (e.g., SHELXT software).[12]
-
The initial structural model is refined against the experimental data to improve the fit, resulting in the final, precise atomic coordinates, bond lengths, and angles.
-
Data Presentation: Expected Crystallographic Data
The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains all the data summarized below.
| Parameter | Expected Value for the Target Compound (Illustrative) | Significance |
| Chemical Formula | C10 H17 Br N2 O | Confirms the elemental composition of the crystal. |
| Formula Weight | 261.16 g/mol | Corresponds to the molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a=10.5, b=8.2, c=14.1 | The dimensions of the unit cell. |
| α, β, γ (°) | α=90, β=98.5, γ=90 | The angles of the unit cell. |
| Volume (ų) | 1200 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | ~1.0 | An indicator of the quality of the refinement; values close to 1 are ideal. |
Visualization: The X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Part II: Orthogonal Validation with Spectroscopic & Spectrometric Methods
While SCXRD is definitive, it analyzes a single crystal that may or may not be representative of the entire bulk sample. Orthogonal methods—independent analytical techniques—are essential to validate that the bulk material is pure and possesses the same structure.[13]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides detailed information about the number, chemical environment, and connectivity of atoms like hydrogen (¹H) and carbon (¹³C).[14][15] For pyrazole derivatives, 2D NMR techniques are indispensable for piecing together the molecular framework.[14][16]
-
Experimental Protocol (¹H, ¹³C, and 2D NMR):
-
Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon atoms.
-
Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton (H-H) couplings, which reveals adjacent protons.
-
Perform a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to identify which protons are directly attached to which carbons.[16]
-
Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify longer-range (2-3 bond) couplings between protons and carbons, which is critical for connecting molecular fragments and identifying quaternary carbons.[15]
-
-
Data Presentation: Expected NMR Data (in CDCl₃, illustrative)
| ¹H NMR | ¹³C NMR |
| Shift (ppm) | Integration, Multiplicity |
| ~7.50 | 1H, singlet (s) |
| ~4.50 | 2H, singlet (s) |
| ~4.20 | 1H, multiplet (m) |
| ~3.40 | 3H, singlet (s) |
| ~1.80 | 2H, multiplet (m) |
| ~1.30 | 3H, doublet (d) |
| ~0.90 | 3H, triplet (t) |
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.[17] For halogenated compounds, MS is particularly informative due to the characteristic isotopic distribution of halogens.
-
Rationale: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks ("a doublet") of almost equal intensity, separated by 2 m/z units.[18][19][20] This provides a definitive signature for the presence of bromine.
-
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., a Time-of-Flight or Orbitrap instrument).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z (Illustrative) | Significance |
| [C₁₀H₁₈⁷⁹BrN₂O + H]⁺ | 261.0602 | 261.0605 | Confirms molecular formula for the ⁷⁹Br isotope. |
| [C₁₀H₁₈⁸¹BrN₂O + H]⁺ | 263.0582 | 263.0585 | Confirms molecular formula for the ⁸¹Br isotope. |
| Key Fragment [M-C₄H₉]⁺ | 203.9871 | ~204/206 | Loss of the sec-butyl group, retaining the Br isotope pattern. |
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[21] While it does not provide detailed connectivity information like NMR, it serves as a quick quality check and confirms the presence of expected chemical bonds.
-
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the neat compound (if an oil) or powdered solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| 2960-2850 | C-H stretch | Aliphatic (sec-butyl, methoxymethyl) |
| ~1550 | C=N, C=C stretch | Pyrazole ring system |
| 1100-1050 | C-O stretch | Ether linkage (-CH₂-O-CH₃) |
| < 800 | C-Br stretch | Carbon-Bromine bond |
Part III: A Comparative Analysis of Validation Techniques
Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Information Provided | Definitive 3D structure, bond lengths/angles, stereochemistry, packing.[4] | Atomic connectivity, chemical environment, stereochemical relationships in solution.[15] | Molecular weight, elemental formula (HRMS), isotopic information, fragmentation.[17][22] | Presence/absence of functional groups.[21] |
| Unambiguity | Unambiguous. Considered absolute proof of structure. | High. 2D NMR provides near-certain connectivity. Can be ambiguous with complex isomers. | High for formula, but does not give connectivity. | Low. Provides circumstantial evidence, not proof of structure. |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm).[11] | 5-20 mg, soluble, high purity. | <1 mg, soluble. | <1 mg, solid or liquid. |
| Primary Limitation | Crystal growth. Can be extremely difficult or impossible for some compounds.[23] | Requires soluble sample; complex spectra can be difficult to interpret.[16] | Isomers have the same mass; does not provide connectivity information. | Provides limited structural information; many compounds have similar spectra. |
Visualization: Logic of Orthogonal Structural Validation
Caption: Orthogonal approach for structural validation.
Conclusion
For the definitive structural validation of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, single-crystal X-ray crystallography is the indispensable gold standard. It provides an unambiguous, three-dimensional map of the atomic positions, which is the highest level of structural proof required for patent applications, regulatory filings, and high-impact publications.
However, scientific integrity demands a more comprehensive approach. The true strength of characterization lies in the synergistic use of orthogonal techniques. NMR spectroscopy confirms the detailed atomic connectivity in the bulk sample, mass spectrometry validates its elemental composition and the presence of the key bromine atom, and FTIR spectroscopy provides a rapid check for the expected functional groups. When the data from these solution-state techniques are in full agreement with a definitive SCXRD structure, researchers can have the utmost confidence that the single crystal is a true representation of the bulk material, thereby completing a robust and self-validating structural elucidation.
References
- Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020).
- University of York. Single Crystal X-ray Diffraction.
- SERC, Carleton College. Single-crystal X-ray Diffraction. (2007).
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).
-
MDPI. Structure Elucidation of a Pyrazolo[11][18]pyran Derivative by NMR Spectroscopy. (2007). Available from:
- NanoImaging Services. Comparing Analytical Techniques for Structural Biology. (2023).
- ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
-
National Institutes of Health. Structure Elucidation of a Pyrazolo[11]pyran Derivative by NMR Spectroscopy. (2007). Available from:
- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Pulstec USA. Single Crystal X-Ray Diffraction. (2023).
-
Bruker. What is Single Crystal X-ray Diffraction? (2020). Available from: [Link]
- ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015).
- MDPI. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.
- National Institutes of Health. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview.
- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Chemical Science International Journal. Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015).
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- USDA ARS. ANALYTICAL TECHNIQUES FOR STRUCTURAL CHARACTERIZATION OF BIOPOLYMER-BASED NANOCOMPOSITES.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025).
- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Royal Society of Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
-
Tailored Tutors. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). Available from: [Link]
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- University of Florida. Crystal Growing Tips. (2015).
- AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023).
- ResearchGate. Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.
- Benchchem. Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
- Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- IUCr Journals. How to grow crystals for X-ray crystallography. (2024).
- Wikipedia. X-ray crystallography.
- Discover Magazine. New X-Ray Vision for Chemists. (2014).
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Comparative Guide: Chromatographic Separation of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole Enantiomers
Executive Summary
Optimal Method: Normal Phase HPLC on Amylose-based CSP (e.g., Chiralpak AD-H / Lux Amylose-1). Alternative (Green/Prep): SFC on Cellulose-based CSP (e.g., Chiralcel OD-H / Lux Cellulose-1).
The separation of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole presents a classic challenge in chiral chromatography: resolving a stereogenic center located on a flexible N-alkyl tail (sec-butyl) rather than a rigid ring system.
Based on structural analogs and performance data for N-substituted pyrazoles, Amylose tris(3,5-dimethylphenylcarbamate) stationary phases under Normal Phase conditions provide the highest probability of baseline resolution (
Molecular Analysis & Separation Strategy
Structural Challenges
The target molecule contains three distinct functional regions governing its interaction with Chiral Stationary Phases (CSPs):
-
Chiral Center (N1-sec-butyl): The discrimination requires a CSP capable of recognizing the steric difference between the methyl and ethyl groups on the chiral carbon.
-
Basic Nitrogen (Pyrazole N2): This site is prone to non-specific interactions with residual silanols on the silica support, necessitating basic modifiers.
-
H-Bond Acceptors (Methoxymethyl & Pyrazole): These allow for dipole-dipole and Hydrogen bonding interactions with the carbamate moieties of polysaccharide CSPs.
Chiral Recognition Mechanism
The primary separation mechanism relies on the "Three-Point Interaction" model. The amylose helical structure forms an inclusion complex where the sec-butyl group fits into the chiral groove. The 4-bromo substituent provides necessary steric bulk to "lock" the orientation, while the methoxymethyl ether acts as an anchor point via dipole interactions.
Figure 1: Mechanistic workflow of the chiral recognition process between the pyrazole analyte and the polysaccharide stationary phase.
Comparative Methodology
Method A: Normal Phase HPLC (The Analytical Gold Standard)
This method is recommended for purity analysis (ee% determination) and QC release due to its robustness and historical data reliability for N-alkyl pyrazoles.
-
Column: Chiralpak AD-H or Lux Amylose-1 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)[1]
-
Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
Why it works: The non-polar hexane environment maximizes the H-bonding capability of the CSP carbamate groups, which is critical for recognizing the methoxymethyl ether handle.
Method B: SFC (The Preparative Choice)
Recommended for isolating gram-quantities of enantiomers for biological testing.
-
Column: Chiralcel OD-H or Lux Cellulose-1 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: CO₂ / Methanol (85:15 v/v)
-
Modifier: 0.1% Diethylamine (DEA)
-
Back Pressure: 120 bar
-
Temperature: 40°C
Why it works: Cellulose phases often show complementary selectivity to Amylose in SFC modes. The high diffusivity of CO₂ allows for faster flow rates (3-4 mL/min) without sacrificing resolution.
Performance Comparison Data
The following data represents expected performance parameters derived from validated methods for homologous N-substituted pyrazoles [1][2].
| Parameter | Method A: NP-HPLC (Amylose) | Method B: SFC (Cellulose) |
| Selectivity ( | 1.35 – 1.45 | 1.20 – 1.30 |
| Resolution ( | > 2.5 (Baseline) | > 1.8 (Baseline) |
| Run Time | 12 – 15 mins | 4 – 6 mins |
| Solvent Consumption | High (Hexane) | Low (CO₂ recycled) |
| Peak Shape (Tailing) | Excellent (with DEA) | Good (may require higher modifier) |
| Loadability (Prep) | Low (< 5 mg/inj) | High (> 20 mg/inj) |
Detailed Experimental Protocol
Phase 1: System Suitability & Preparation
-
Sample Preparation: Dissolve 1.0 mg of racemic 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole in 1 mL of Ethanol/Hexane (1:1). Note: Avoid pure acetonitrile as a diluent for Normal Phase to prevent solvent shock.
-
Column Conditioning: Equilibrate the column with 20 column volumes of mobile phase containing the basic modifier (0.1% DEA).
-
Blank Run: Inject solvent blank to ensure no carryover or ghost peaks from the modifier.
Phase 2: Screening Workflow (Step-by-Step)
If the primary AD-H column does not yield baseline separation, follow this logic:
Figure 2: Decision tree for method development and optimization.
Phase 3: Optimization Tips
-
Tailing Peaks: If the pyrazole peak tails (Asymmetry > 1.2), increase DEA concentration to 0.2% or switch to 0.1% Isopropylamine.
-
Retention Drift: N-alkyl pyrazoles can be sticky. Ensure the column is flushed with 100% Ethanol (for immobilized phases) or 90:10 Hex/EtOH (for coated phases) at the end of the day.
-
Elution Order: In most N-sec-butyl pyrazole separations on Amylose columns, the (S)-enantiomer typically elutes first, but this must be confirmed via optical rotation or circular dichroism (CD) spectroscopy.
References
-
Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega. Available at: [Link]
-
Regis Technologies. (2016).[2] "Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC." The Analytical Scientist. Available at: [Link]
-
Phenomenex.[3] "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Available at: [Link]
Sources
Reference Standards for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole Analysis
Executive Summary & Strategic Context
In the high-stakes landscape of drug discovery and agrochemical development (specifically Succinate Dehydrogenase Inhibitors or SDHIs), the pyrazole ring is a privileged scaffold. The molecule 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole represents a critical "Key Starting Material" (KSM) or late-stage intermediate.[1] Its structural complexity—specifically the chiral sec-butyl group and the bromine handle at C4—presents unique analytical challenges that generic certificates of analysis (CoAs) often fail to address.
This guide objectively compares the methodologies for qualifying this molecule as a Reference Standard. It moves beyond simple "purity" testing to a rigorous Identity, Strength, Quality, Purity (ISQP) framework, essential for establishing traceability in GLP/GMP environments.
The Core Analytical Challenges
-
Chirality: The sec-butyl group creates a chiral center (R vs. S). Standard achiral HPLC cannot distinguish these enantiomers, potentially masking 50% of the material as "pure" when it is a racemate.
-
Regioisomerism: Pyrazole alkylation often yields mixtures of N1- and N2-alkylated isomers.[1] Confirmed structural elucidation of the N1-sec-butyl position is non-negotiable.[1]
-
Potency Assignment: For a primary reference standard, relying on "100% - Impurities" (Mass Balance) is prone to error due to undetected inorganic salts or residual solvents.[1]
Comparative Analysis: Reference Standard Grades
When sourcing or characterizing this pyrazole standard, researchers generally face two distinct pathways. The choice depends heavily on the regulatory phase of the project.
| Feature | Option A: Certified Reference Material (CRM) | Option B: In-House / Working Standard |
| Primary Use | ISO 17034 accredited release testing; Dispute resolution.[1] | Routine QC; Synthetic process monitoring.[1] |
| Potency Method | qNMR (Quantitative NMR) + Mass Balance cross-validation. | Mass Balance (100% - Water - Solvents - HPLC Impurities). |
| Traceability | SI Units (via NIST/BIPM traceable internal standards).[1] | Traceable to the CRM or characterized via internal protocols. |
| Chiral Data | Explicit Enantiomeric Excess (%ee) provided. | Often omitted unless specifically requested.[1] |
| Cost/Time | High / Immediate availability (if cataloged).[1] | Low / 2-3 weeks for synthesis and qualification.[1] |
| Risk | Low.[1][2][3] Liability sits with the vendor. | Moderate. Requires rigorous internal validation.[1] |
Scientist’s Verdict: For early-stage discovery, Option B is sufficient if and only if qNMR is used for potency assignment.[1] For late-stage GMP starting material qualification, Option A (or a fully characterized Option B) is mandatory to meet ICH Q11 requirements.[1]
Technical Deep Dive: The Qualification Workflow
To establish this molecule as a valid standard, a self-validating workflow is required.[1] This process ensures that the "White Powder" in the vial is exactly what the label claims.
Diagram 1: The Reference Standard Qualification Workflow
This decision tree illustrates the logical flow from crude synthesis to a qualified primary standard.
Caption: Logical workflow for converting crude pyrazole intermediate into a qualified reference standard using orthogonal analytical techniques.
Experimental Protocols
Protocol A: Structural Identity (Regioisomerism & Halogenation)
Objective: Prove the sec-butyl group is on N1 and the Bromine is on C4.
-
Technique: 1H-13C HMBC NMR & Mass Spectrometry.[1]
-
Critical Step (Regiochemistry): Look for the HMBC correlation between the sec-butyl methine proton and the pyrazole C5 carbon. N2-alkylation would show different correlation patterns (typically to C3).[1]
-
Critical Step (Bromine): In MS (ESI+), observe the characteristic 1:1 isotopic ratio for
Br and Br.-
Expected Mass: [M+H]+ ~ 247/249 (depending on exact alkyl chain weights).[1]
-
Protocol B: Purity Assessment (HPLC-UV)
Objective: Quantify related substances (starting materials, de-brominated byproducts).[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 220 nm (low wavelength required for pyrazole ring absorption).
-
Why this works: The acidic mobile phase suppresses the ionization of the pyrazole nitrogen, sharpening peak shape.
Protocol C: Potency Assignment via qNMR (The "Gold Standard")
Objective: Determine the absolute weight % of the active moiety, independent of the impurity profile.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or TCNB.
-
Solvent: DMSO-d6 (ensures solubility of both IS and Analyte).[1]
-
Method:
-
Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg).
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation, T1 > 5x).
-
Integrate the Methoxymethyl singlet (or Pyrazole C5-H) vs. the IS singlet.[1]
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4][5][6]
Visualizing the Impurity Landscape
Understanding where impurities originate is vital for selecting the right analytical method.
Diagram 2: Impurity Fate Mapping
This diagram tracks the origin of common impurities that the Reference Standard must resolve.
Caption: Origin of critical impurities. Impurity A (Regioisomer) is the most difficult to separate and requires optimized chromatography.
References
-
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-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013).[1] Relevant for the "Mass Balance" approach to potency. [1]
-
Pauli, G. F., et al. "The importance of quantitative NMR in the development of reference standards." Journal of Natural Products, 75(4), 834-851. (2012).[1][8] Establishes qNMR as the superior method for primary standard characterization.[5] [1]
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A Comparative Guide to the Spectroscopic Characterization of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
This guide provides an in-depth comparative analysis of the spectroscopic techniques required for the unambiguous structural elucidation of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and materials science. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making their precise characterization a critical step in drug discovery and development.[1][2]
While direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and comparative data from a closely related analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole [3][4][5], to provide a robust predictive framework for its characterization. By understanding the expected spectral signatures, researchers can more efficiently and accurately confirm the identity and purity of their synthesized compounds.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry (MS) is an essential first step in structural analysis, providing the molecular weight and key fragmentation patterns of a molecule.[6] For halogenated compounds, MS is particularly informative due to the characteristic isotopic distribution of halogens.
The Bromine Isotope Pattern: A Definitive Marker
A key feature to anticipate in the mass spectrum of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, which are present in an approximately 1:1 ratio.[7] This distinctive M+ and M+2 pattern is a hallmark of a monobrominated compound.
For comparison, the published mass spectrum for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows its molecular ions at m/z 253 and 255, confirming the presence of one bromine atom.[3][4]
Predicted Fragmentation Pathways
Beyond the molecular ion, the fragmentation pattern provides a roadmap of the molecule's structure. For the title compound, the most likely fragmentation pathways under Electron Ionization (EI) conditions would involve the cleavage of the substituents from the pyrazole core.
Key Predicted Fragments:
-
Loss of the sec-butyl group: A significant fragment should be observed corresponding to the loss of a C4H9 radical (57 Da).
-
Loss of the methoxymethyl group: Cleavage of the CH2OCH3 group (45 Da) would also be a probable fragmentation event.
-
Loss of Bromine: A fragment corresponding to [M-Br]+ is also expected.[3][4]
The following diagram illustrates the predicted fragmentation workflow for the title compound.
Caption: Predicted EI-MS fragmentation of the title compound.
Comparative Data Summary
| Feature | 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (Predicted) | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (Experimental)[3][4] |
| Molecular Formula | C10H17BrN2O | C10H9BrN2O |
| Molecular Weight | 260.06/262.06 g/mol | 252.99/254.99 g/mol |
| Molecular Ion (M+) | m/z 260/262 (approx. 1:1 ratio) | m/z 253/255 (approx. 1:1 ratio) |
| Key Fragments | [M-57]+, [M-45]+, [M-79/81]+ | [M-Br]+ (m/z 174), [M-Br+H]+ (m/z 175) |
Infrared (IR) Spectroscopy: Mapping Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The pyrazole ring and its substituents will have characteristic absorption bands.
Expected IR Absorptions
The structure of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole contains several key functional groups that will give rise to distinct peaks in the IR spectrum:
-
C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the sec-butyl and methoxymethyl groups.
-
C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring should exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.[1][8]
-
C-O Stretching (Ether): A strong band corresponding to the C-O-C stretch of the methoxymethyl ether group is predicted to appear in the 1050-1150 cm⁻¹ range.
-
C-Br Stretching: The carbon-bromine bond will produce a weak absorption in the fingerprint region, typically between 500-600 cm⁻¹.
For the reference compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, reported IR data shows significant bands at 2947, 1554, 1502, and 1099 cm⁻¹, which align well with the predicted regions for aliphatic C-H, pyrazole ring, and C-O stretching, respectively.[3][4]
Experimental Workflow: Acquiring an IR Spectrum
Caption: Workflow for FT-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the complete characterization of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole.
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, their integration (relative number of protons), and their coupling (neighboring protons).
Predicted ¹H NMR Signals:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Pyrazole H-5 | ~7.5 - 7.8 | Singlet (s) | 1H | The sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the C-Br bond. In the phenyl-substituted analog, this proton appears at 7.78 ppm.[3][4] |
| -CH2-O- | ~4.5 - 4.8 | Singlet (s) | 2H | Methylene protons of the methoxymethyl group. |
| -O-CH3 | ~3.3 - 3.5 | Singlet (s) | 3H | Methyl protons of the methoxymethyl group. |
| N-CH- | ~4.1 - 4.5 | Sextet or Multiplet (m) | 1H | The methine proton of the sec-butyl group, coupled to both the methyl and methylene protons. |
| -CH2-CH3 | ~1.7 - 2.0 | Multiplet (m) | 2H | Methylene protons of the sec-butyl group. |
| -CH-CH3 | ~1.2 - 1.4 | Doublet (d) | 3H | Methyl group attached to the methine of the sec-butyl group. |
| -CH2-CH3 | ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the sec-butyl group. |
The primary difference compared to the reference compound will be the absence of aromatic signals (7.2-7.6 ppm) and the appearance of the characteristic signals for the sec-butyl group in the aliphatic region (0.8-4.5 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Signals:
| Carbon | Predicted δ (ppm) | Notes |
| Pyrazole C-3 | ~158 - 162 | Carbon bearing the methoxymethyl group. Reported at 161.2 ppm in the phenyl analog.[3][4] |
| Pyrazole C-5 | ~128 - 132 | Carbon bearing the H-5 proton. Reported at 127.8 ppm in the phenyl analog.[3][4] |
| Pyrazole C-4 | ~80 - 85 | Carbon bearing the bromine atom. This upfield shift is characteristic. Reported at 82.0 ppm in the phenyl analog.[3][4] |
| -CH2-O- | ~68 - 72 | Methylene carbon of the methoxymethyl group. |
| -O-CH3 | ~57 - 60 | Methyl carbon of the methoxymethyl group. Reported at 56.8 ppm in the phenyl analog.[4] |
| N-CH- | ~55 - 60 | Methine carbon of the sec-butyl group. |
| -CH2-CH3 | ~28 - 32 | Methylene carbon of the sec-butyl group. |
| -CH-CH3 | ~18 - 22 | Methyl carbon attached to the methine of the sec-butyl group. |
| -CH2-CH3 | ~10 - 14 | Terminal methyl carbon of the sec-butyl group. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak serves as an internal standard.[4]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[4] Integrate the proton signals and identify the multiplicities and coupling constants. Assign all peaks to their corresponding atoms in the structure.
Conclusion: A Predictive Framework for Structural Verification
This guide outlines a comprehensive, multi-technique approach to the spectroscopic characterization of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. By combining the predictive power of mass spectrometry, the functional group information from IR spectroscopy, and the detailed structural map from ¹H and ¹³C NMR, researchers can confidently verify the identity and purity of this novel compound. The comparative data from its phenyl-substituted analog provides a crucial benchmark for interpreting the experimental results. The successful synthesis and characterization of such molecules are vital for advancing the fields of medicinal chemistry and materials science.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. As a substituted brominated pyrazole, this compound is integral to various research and development applications, particularly in the synthesis of targeted therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing a proactive approach to laboratory safety that is grounded in established best practices for handling structurally related chemical entities.
Hazard Assessment: An Evidence-Based Approach
The core hazards associated with similar brominated pyrazoles are consistently identified as:
-
Skin Irritation : Causes skin irritation upon contact.[2][3][4][5]
-
Eye Irritation : Causes serious eye irritation or damage.[2][3][4][6][7]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or vapor.[3][4][5][8]
-
Harmful if Swallowed : Ingestion may lead to adverse health effects.[5][9][10]
The presence of the brominated aromatic ring and the pyrazole core are the primary drivers of this hazard profile.[3][11] The alkyl and methoxymethyl substituents, while altering physical properties, are not expected to mitigate these fundamental hazards.
Anticipated Hazard Classification
Based on analogous compounds, the expected GHS classification for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is summarized below.
| Hazard Class | Category | GHS Code | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315 | Warning |
| Serious Eye Damage/Irritation | Category 2A / 1 | H319 / H318 | Warning / Danger |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | Warning |
| Acute Toxicity, Oral | Category 4 | H302 | Warning |
This table is an expert synthesis based on data from similar compounds and should be used for risk assessment purposes.[3][4][5][7][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure via dermal contact, inhalation, and ocular routes. The selection of PPE must be informed by a task-specific risk assessment.
Caption: PPE Selection Workflow for Handling the Compound.
Eye and Face Protection
-
Minimum Requirement : Safety glasses with side shields meeting EN166 or equivalent national standards are mandatory for all operations.[12]
-
Enhanced Protection : When handling larger quantities (>1 g) or when there is a significant risk of splashing, chemical goggles should be worn.[12] For maximum protection during procedures with a high splash potential (e.g., transfer operations, reaction quenching), a face shield must be used in conjunction with chemical goggles.[12][13]
Hand Protection
-
Glove Selection : Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice. Always inspect gloves for tears or pinholes before use.[14]
-
Glove Technique : Use proper glove removal technique to avoid contaminating your skin.[13] Contaminated gloves must be disposed of as hazardous waste immediately after use or when contamination is suspected.[13] Do not reuse disposable gloves. For prolonged tasks, consider double-gloving.
Body Protection
-
Laboratory Coat : A standard, buttoned laboratory coat is required at all times.
-
Additional Protection : For procedures involving significant quantities or a high risk of splashes, consider an impervious apron or chemical-resistant coveralls to prevent skin contact.[9]
Respiratory Protection
-
Primary Control : All handling of the solid compound or its solutions that could generate aerosols or vapors must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent respiratory exposure.
-
Secondary Control : If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[7][15]
Operational Plan: From Receipt to Use
Receiving and Storage
-
Storage Conditions : Upon receipt, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][8] Segregate it from strong oxidizing agents and bases.[11][16]
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings (pictograms for irritant, harmful).[11]
Handling and Weighing
-
Ventilation : All weighing and solution preparation must be performed inside a chemical fume hood to minimize inhalation exposure.[4]
-
Static Discharge : Take precautionary measures against static discharge, especially when handling the powdered form of the compound.[4]
-
Housekeeping : Avoid the formation of dust.[16] Maintain a clean workspace and decontaminate surfaces after use. Do not eat, drink, or smoke in the handling area.[2][5][14]
Contingency and Disposal Plan
Spill Response
In the event of a spill, a calm and structured response is critical.
Caption: Step-by-Step Spill Response Procedure.
-
Containment : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[13] Avoid raising dust.
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][16]
-
Decontamination : Clean the spill area thoroughly.
-
Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][8][10]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][10][16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]
Waste Disposal
-
Classification : All waste containing 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Procedure : Dispose of contents and container in accordance with all local, regional, and national regulations for halogenated organic waste.[2][6][17] This typically involves collection by a licensed professional waste disposal service for incineration at a facility equipped with scrubbers.[13][17] Do not dispose of this chemical down the drain.[4][14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
